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  • Product: 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-
  • CAS: 178880-04-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- and its Analogs

This guide provides a comprehensive overview of the core physicochemical properties of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, a molecule of significant interest to researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the core physicochemical properties of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, a molecule of significant interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this paper will leverage data from a closely related and well-characterized analog, Celecoxib Carboxylic Acid (CAS 170571-01-4) , to provide insightful and technically grounded information. Celecoxib Carboxylic Acid, a metabolite of the widely-used anti-inflammatory drug Celecoxib, shares the key functional motifs of a pyrazole ring, a sulfonamide group, and a carboxylic acid, making it an excellent surrogate for understanding the physicochemical behavior of this class of compounds.[1][2][3]

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4][5][6] The incorporation of a sulfonamide and a carboxylic acid group imparts specific properties that are critical for its biological activity and pharmacokinetic profile. This guide will delve into these properties, providing both theoretical understanding and practical experimental protocols.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

1.1. Molecular Structure

The structure of the target molecule, 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, is defined by a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. A carboxylic acid group is attached at the 4th position, and an aminosulfonyl (sulfonamide) group is at the 3rd position.

Our analog, Celecoxib Carboxylic Acid, is formally named 4-[1-[4-(aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]-benzoic acid.[3]

1.2. Key Identifiers of the Analog: Celecoxib Carboxylic Acid

IdentifierValue
CAS Number 170571-01-4[2][3]
Molecular Formula C17H12F3N3O4S[2][3]
Molecular Weight 411.36 g/mol [2]
Canonical SMILES O=C(O)c1ccc(cc1)c1cc(c(nn1c1ccc(S(N)(=O)=O)cc1)C(F)(F)F)
InChI Key WTHNOVFEXONZMI-UHFFFAOYSA-N[3]

Core Physicochemical Properties: A Quantitative Analysis

The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physicochemical properties. This section details the key parameters for our analog, Celecoxib Carboxylic Acid.

PropertyValueSignificance in Drug Development
Melting Point Not explicitly found in searches.Influences solubility, dissolution rate, and stability of the solid form.
pKa 3.96[2]Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding.
Solubility Soluble in DMSO, DMF, and Ethanol. Slightly soluble in PBS (pH 7.2) at 0.12 mg/mL.[3]Crucial for absorption and bioavailability. Poor solubility is a major hurdle in drug development.
LogP (Octanol/Water Partition Coefficient) Not explicitly found in searches.A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME).

Experimental Determination of Physicochemical Properties

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed above. These protocols are designed to be self-validating and are standard practice in the pharmaceutical industry.

Determination of pKa by Potentiometric Titration

The acidity constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For a compound with both a carboxylic acid and a sulfonamide group, multiple pKa values may be present.

Causality Behind Experimental Choices: Potentiometric titration is a robust and accurate method for determining pKa values. It relies on the direct measurement of pH changes in a solution as a titrant of known concentration is added, allowing for the precise determination of the inflection points corresponding to the pKa.

Experimental Workflow Diagram:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~1-5 mg of the compound B Dissolve in a known volume of co-solvent (e.g., Methanol) A->B C Add a known volume of water to create an aqueous/organic mixture B->C D Calibrate pH meter with standard buffers C->D E Place the sample solution in a thermostatted vessel D->E F Titrate with a standardized solution of NaOH (e.g., 0.01 M) E->F G Record pH values as a function of the volume of titrant added F->G H Plot the titration curve (pH vs. volume of titrant) G->H I Determine the equivalence point(s) from the first derivative of the curve H->I J The pH at the half-equivalence point(s) corresponds to the pKa value(s) I->J

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable co-solvent like methanol or DMSO.

    • Prepare a standardized titrant solution of 0.01 M NaOH and a standardized acidic solution of 0.01 M HCl.

    • Prepare a series of standard pH buffers (e.g., pH 4, 7, and 10) for pH meter calibration.

  • Instrumentation Setup:

    • Use a calibrated automatic titrator equipped with a pH electrode.

    • Maintain the temperature of the titration vessel at 25 °C using a water bath.

  • Titration Procedure:

    • Pipette a known volume of the test compound stock solution into the titration vessel.

    • Add a known volume of deionized water to achieve the desired starting concentration and solvent composition.

    • Initiate the titration with the standardized NaOH solution, adding small, precise increments of the titrant.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first and second derivatives of the titration curve to accurately determine the equivalence point(s).

    • The pKa is determined from the pH value at the half-equivalence point. For polyprotic acids, multiple pKa values can be determined from the respective half-equivalence points.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Causality Behind Experimental Choices: This method directly measures the concentration of a saturated solution of the compound in a specific solvent, providing a true measure of its intrinsic solubility. The use of a buffer at a specific pH is crucial for determining the solubility of ionizable compounds.

Experimental Workflow Diagram:

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add an excess amount of the solid compound to a vial B Add a known volume of the desired solvent (e.g., PBS pH 7.4) A->B C Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) B->C D Allow the system to reach equilibrium (typically 24-48 hours) C->D E Centrifuge or filter the suspension to remove undissolved solids D->E F Take an aliquot of the clear supernatant E->F G Determine the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) F->G

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Protocol:

  • Sample Preparation:

    • Add an excess amount of the solid test compound to a series of glass vials.

    • To each vial, add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Separate the solid from the solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Concentration Analysis:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method

Lipophilicity is a key determinant of a drug's ADME properties. The octanol-water partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are the standard measures of lipophilicity.

Causality Behind Experimental Choices: The shake-flask method is the traditional and most reliable method for determining LogP/LogD values. It involves the direct measurement of the partitioning of a compound between two immiscible phases, providing a direct and accurate measure of its lipophilicity.

Experimental Workflow Diagram:

LogP_Determination cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis A Pre-saturate n-octanol with the aqueous buffer and vice versa B Prepare a stock solution of the compound in one of the phases A->B C Add known volumes of the pre-saturated n-octanol and aqueous buffer to a vial B->C D Add a small volume of the compound's stock solution C->D E Shake the vial for a defined period to allow for partitioning D->E F Centrifuge the vial to ensure complete phase separation E->F G Carefully sample both the aqueous and octanol phases F->G H Determine the concentration of the compound in each phase by HPLC-UV G->H I Calculate LogP/LogD as log([Concentration in Octanol]/[Concentration in Aqueous]) H->I

Caption: Workflow for LogP/LogD determination by the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases:

    • Mutually saturate n-octanol and the aqueous buffer (e.g., PBS, pH 7.4 for LogD determination) by shaking them together overnight and then allowing the phases to separate.

  • Partitioning Experiment:

    • In a glass vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer.

    • Add a small amount of the test compound (either as a solid or from a concentrated stock solution). The final concentration should be below the solubility limit in both phases.

    • Seal the vial and shake it vigorously for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.

    • Allow the vial to stand undisturbed or centrifuge it to ensure complete separation of the two phases.

  • Concentration Measurement:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, being careful not to disturb the interface.

    • Dilute the aliquots appropriately with a suitable solvent.

    • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

    • LogP or LogD is the base-10 logarithm of this ratio.

Stability Considerations

The chemical stability of a drug substance is paramount for its safety and efficacy. For a molecule like 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, potential degradation pathways could involve the hydrolysis of the sulfonamide or decarboxylation.

4.1. Hydrolytic Stability

The stability of the compound in aqueous solutions at different pH values and temperatures should be assessed.

Experimental Approach:

  • Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 9).

  • Store the solutions at various temperatures (e.g., 4 °C, 25 °C, and 40 °C).

  • At specified time points, withdraw aliquots and analyze the concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC method.

4.2. Photostability

Exposure to light can sometimes lead to degradation.

Experimental Approach:

  • Expose solutions of the compound and the solid material to a light source that mimics the UV and visible spectrum of sunlight.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples at various time points to assess for degradation.

Conclusion

References

  • Akincioglu, A., Göksu, S., Naderi, A., Akincioglu, H., Kilinc, N., & Gulcin, I. (2021). Cholinesterases, carbonic anhydrase inhibitory properties and in silico studies of novel substituted benzylamines derived from dihydrochalcones. Computational Biology and Chemistry, 94, 107565.
  • Bagul, S. D., Rajput, J. D., Tadavi, S. K., & Bendre, R. S. (2017). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
  • Cottineau, M., Toto, G., Marot, C., Pipaud, V., & Chenault, J. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(15), 2105-2108.
  • Ghofrani, H. A., Galiè, N., Grimminger, F., Grünig, E., Humbert, M., Jing, Z. C., ... & Seeger, W. (2009). Riociguat for the treatment of pulmonary arterial hypertension. New England Journal of Medicine, 369(4), 330-340.
  • Katoch, D., & Sharma, S. (2003). Synthesis and anti-inflammatory activity of some new 1, 3, 5-trisubstituted pyrazoles. Indian Journal of Chemistry-Section B, 42(10), 2599-2603.
  • Liu, H., Huang, X., Shen, J., & Luo, X. (2007). Synthesis and biological evaluation of novel 1, 5-diarylpyrazole derivatives as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4816-4820.
  • Pathak, R. B., Chovatia, P. T., & Parekh, H. H. (2012). Synthesis, characterization and in vitro antimicrobial activity of some new pyrazole and pyrazoline derivatives. Journal of Sciences, Islamic Republic of Iran, 23(2), 145-151.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Selvam, P., & Kumar, V. (2005). Synthesis and pharmacological activities of pyrazole derivatives: a review. Current Bioactive Compounds, 1(1), 69-86.
  • Stauffer, S. R., & Katzenellenbogen, J. A. (2000). The synthesis of 1, 3, 5-triaryl-4-propylpyrazoles as estrogen receptor-β selective ligands. The Journal of Organic Chemistry, 65(22), 7431-7443.
  • PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-ethyl-1H-pyrazole-5-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2019). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Retrieved from [Link]

  • Capot Chemical. (2013). MSDS of 1H-Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2018). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1149-1160.
  • Krasavin, M., Korsakov, M., Ronzhina, O., Tuccinardi, T., & Kalinin, S. (2017). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceutical Chemistry Journal, 50(11), 768-769.
  • Kausar, A., et al. (2022). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 10, 999658.
  • Ovidius University Annals of Chemistry. (2013). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide, sulfaguanidine, or carboxylic acid functionalities on carbonic anhydrase inhibitory potency and selectivity. Retrieved from [Link]

  • SciELO. (2011). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]

  • SciELO. (2015). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

Exploratory

Crystal structure and X-ray diffraction of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid

This technical guide provides an in-depth analysis of the crystallographic properties, supramolecular behavior, and X-ray diffraction (XRD) methodologies for 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid (CAS: 178880-0...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the crystallographic properties, supramolecular behavior, and X-ray diffraction (XRD) methodologies for 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid (CAS: 178880-04-1). Designed for structural chemists and drug development professionals, this whitepaper bridges predictive crystal engineering with empirical diffraction workflows.

Structural Significance and Supramolecular Synthons

3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocycle featuring three distinct hydrogen-bonding moieties: a pyrazole core, a carboxylic acid group, and a primary sulfonamide. In medicinal chemistry, such fragments are critical pharmacophores for targeting metalloenzymes like Carbonic Anhydrase and cyclooxygenase-2 (COX-2).

Understanding the solid-state behavior of this molecule requires analyzing its supramolecular synthons —the spatial arrangements of intermolecular interactions that dictate crystal packing [1].

Competing Hydrogen-Bonding Networks

The crystallization of this compound is governed by a thermodynamic competition between several potential hydrogen-bonding motifs:

  • The Carboxylic Acid Dimer: Typically the most robust interaction, forming a centrosymmetric R22​(8) cyclic hydrogen-bonded dimer.

  • The Sulfonamide Network: The −SO2​NH2​ group acts as a dual donor and dual acceptor. Sulfonamides frequently form 1D zigzag chains or dimeric motifs, often competing with the carboxylic acid for hydrogen-bond acceptors [2].

  • The Pyrazole Core: The adjacent N-H (donor) and N (acceptor) atoms can participate in head-to-tail chains or interact with the sulfonamide oxygens.

Causality in Polymorphism: Because the energy difference between a carboxylic acid-pyrazole interaction and a carboxylic acid-sulfonamide interaction is minimal, this molecule is highly susceptible to polymorphism. The choice of crystallization solvent directly dictates which synthon dominates. Protic solvents (e.g., methanol) may integrate into the lattice to satisfy the extensive hydrogen-bond donor/acceptor imbalance, forming solvates or hydrates.

Anticipated Crystallographic Parameters

Based on empirical diffraction data from structurally analogous pyrazole-carboxylic acids and aromatic sulfonamides, the following crystallographic parameters are anticipated for the thermodynamically stable polymorph.

ParameterAnticipated Value / RangeRationale / Causality
Crystal System Monoclinic or TriclinicExtensive, directional hydrogen bonding heavily restricts high-symmetry packing.
Space Group P21​/c (Monoclinic) or P1ˉ (Triclinic)Centrosymmetric space groups are strongly favored by the R22​(8) carboxylic acid dimer synthon.
Data Collection Temp. 100 K – 150 KCryocooling is mandatory to freeze the rotational disorder inherent to the −SO2​NH2​ group.
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)Standard packing efficiency ( Z′=1 ) for small, rigid organic molecules.
Density ( ρcalc​ ) 1.65 – 1.80 g/cm³High density driven by the heavy sulfur atom and tight hydrogen-bond network.

Experimental Protocol: Single-Crystal X-ray Diffraction

To achieve publication-quality structural data (resolution ≤0.80 Å), the following self-validating workflow must be executed.

Step 1: Crystal Growth via Vapor Diffusion

Objective: Produce untwinned, single crystals of suitable dimensions (approx. 0.1×0.1×0.2 mm).

  • Dissolve 10 mg of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid in 1.0 mL of a highly solubilizing, hydrogen-bond disrupting solvent (e.g., Dimethylformamide or DMSO) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 5.0 mL of an anti-solvent (e.g., Dichloromethane or Diethyl ether).

  • Seal the outer vial tightly.

  • Causality: The volatile anti-solvent slowly diffuses into the inner vial, gradually lowering the solubility of the compound. This slow kinetic process favors the thermodynamic product and prevents the precipitation of amorphous powders.

Step 2: Crystal Mounting and Data Collection
  • Submerge the grown crystals in a drop of paratone-N or perfluoropolyether oil to protect them from atmospheric moisture and prevent solvent loss.

  • Select a single, optically clear crystal using a polarized light microscope. Mount it on a MiTeGen loop.

  • Transfer the loop immediately to the diffractometer goniometer under a cold nitrogen stream (100–150 K).

  • Self-Validation: Collect a preliminary matrix (few frames). Ensure the diffraction spots are sharp, round, and lack splitting, which would indicate twinning.

  • Collect the full sphere of data using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54178 Å) radiation.

Step 3: Structure Solution and Refinement

Objective: Solve the phase problem and refine atomic positions using SHELXL [3].

  • Integration: Integrate the raw frames using software such as APEX/SAINT. Apply multi-scan absorption corrections (SADABS). Validation checkpoint: Ensure Rint​<0.05 .

  • Solution: Solve the structure using intrinsic phasing (SHELXT). This will locate the heavy atoms (S, O, N, C).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Convert all non-hydrogen atoms to anisotropic displacement parameters using the ANIS command.

    • Locate hydrogen atoms in the difference Fourier map. For the pyrazole N-H, carboxylic O-H, and sulfonamide NH2​ , allow the coordinates to refine freely if data quality permits, or constrain them using the appropriate AFIX riding models to ensure chemically sensible bond lengths.

  • Final Validation: Continue refinement cycles until the shift/error ratio is <0.001 . Ensure the final R1​ is <0.05 and the Goodness-of-Fit (GooF) is near 1.0. Generate the CIF and validate via IUCr CheckCIF.

Workflow Visualization

Below is the logical progression from raw material to a validated crystallographic model.

XRD_Workflow Start 3-(aminosulfonyl)-1H-pyrazole -4-carboxylic acid Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst Mount Crystal Mounting & Cryocooling (100-150 K) Cryst->Mount Diffract X-ray Diffraction Data Collection (Mo Kα or Cu Kα) Mount->Diffract Solve Structure Solution (SHELXT / Intrinsic Phasing) Diffract->Solve Raw Data (.hkl) Refine Structure Refinement (SHELXL / Least Squares) Solve->Refine Initial Model (.ins) Validate Validation (CIF) CheckCIF / R1 < 0.05 Refine->Validate Refined Model (.res)

Workflow for the crystallization and X-ray diffraction analysis of the pyrazole derivative.

References

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Available at:[Link]

  • Perlovich, G. L., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design. Available at:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C Structural Chemistry. Available at:[Link]

Foundational

Unlocking Isoform Selectivity: Mechanism of Action of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- Derivatives in Targeted Therapeutics

Executive Summary In modern rational drug design, the identification of privileged scaffolds that offer both a rigid pharmacophore and a versatile synthetic handle is paramount. 1H-Pyrazole-4-carboxylic acid, 3-(aminosul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification of privileged scaffolds that offer both a rigid pharmacophore and a versatile synthetic handle is paramount. 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- (CAS: 178880-04-1) represents a masterclass in bifunctional scaffold design[1]. This molecule is the foundational building block for a vast array of Carbonic Anhydrase Inhibitors (CAIs), which are critical in the treatment of glaucoma, epilepsy, and increasingly, hypoxic tumors.

This technical guide dissects the mechanism of action of its derivatives, focusing on how the 3-aminosulfonyl (sulfamoyl) group drives catalytic blockade, while the 4-carboxylic acid acts as the critical diversification point for the "tail approach"—a paradigm that has revolutionized isoform-selective drug discovery[2].

Structural Pharmacology & The "Tail Approach"

The human Carbonic Anhydrase (hCA) family consists of 15 isoforms with a highly conserved active site. The bottom of this conical cavity contains a catalytic zinc ion ( Zn2+ ). Historically, targeting this Zn2+ with primary sulfonamides yielded pan-inhibitors (e.g., acetazolamide) that caused severe off-target toxicities due to the ubiquitous expression of cytosolic hCA I and II.

To overcome this, researchers pioneered the "Tail Approach" [2][3]. The 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- scaffold is engineered specifically for this strategy:

  • The Zinc-Binding Group (ZBG): The 3-aminosulfonyl group is an optimal ZBG. Its proximity to the pyrazole ring provides the precise electronic distribution required to displace the zinc-bound water molecule in the CA active site.

  • The Synthetic Handle: The 4-carboxylic acid is positioned to project outward from the deep catalytic cleft. By performing amide or ester coupling at this position, chemists can attach diverse "tails" (aliphatic, aromatic, or bulky hydrophobic groups).

  • Isoform Selectivity: While the ZBG anchors the molecule at the conserved bottom of the cavity, the appended tail interacts with the highly variable amino acid residues at the middle and outer rims of the active site. For instance, bulky hydrophobic tails favorably interact with the unique hydrophobic pocket of the tumor-associated hCA IX isoform, while sterically clashing with the narrower cleft of hCA II[4].

G Scaffold 1H-Pyrazole Core (Rigid Scaffold) ZBG 3-Aminosulfonyl (-SO2NH2) (Zinc Binding Group) Scaffold->ZBG Anchors to Active Site Linker 4-Carboxylic Acid (-COOH) (Synthetic Handle) Scaffold->Linker Diversification Point TargetZn CA Active Site Zn2+ ZBG->TargetZn Coordinates Zn2+ Tail Variable Tail Moiety (Isoform Selectivity) Linker->Tail Amide/Ester Coupling TargetRim CA Variable Outer Rim Tail->TargetRim Binds Outer Rim

Caption: Logical relationship of the "Tail Approach" utilizing the pyrazole-sulfonamide scaffold.

Mechanism of Action: Catalytic Blockade

The primary physiological function of hCAs is the reversible hydration of carbon dioxide: CO2​+H2​O⇌HCO3−​+H+ .

Derivatives of 3-sulfamoyl-1H-pyrazole-4-carboxylic acid exert their mechanism of action via competitive active-site directed inhibition [5].

  • Deprotonation: Upon entering the physiological environment of the active site, the primary sulfonamide ( R−SO2​NH2​ ) is deprotonated to its anionic form ( R−SO2​NH− ).

  • Coordination: The sulfonamide nitrogen coordinates directly to the Zn2+ ion in a tetrahedral geometry, completely displacing the zinc-bound water/hydroxide ion that is essential for the nucleophilic attack on CO2​ .

  • Hydrogen Bond Network: The sulfonamide oxygen atoms participate in a highly stable hydrogen-bonding network with the conserved residues Thr199 and Glu106 . This network locks the inhibitor in place, preventing the regeneration of the active enzyme state.

G ZnH2O Resting State (Zn2+ - H2O) ZnOH Active State (Zn2+ - OH-) ZnH2O->ZnOH Proton Transfer Inhibitor Pyrazole-3-Sulfonamide (Inhibitor) ZnH2O->Inhibitor Competitive Binding CO2 CO2 Hydration (Catalysis) ZnOH->CO2 Nucleophilic Attack CO2->ZnH2O HCO3- Release Blocked Inhibited State (Zn2+ - NH-SO2-R) Inhibitor->Blocked Displaces H2O/OH- Blocked->CO2 Blocks Catalysis

Caption: Catalytic pathway of Carbonic Anhydrase and its blockade by pyrazole-sulfonamides.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow a self-validating system. The primary method for determining the inhibition constant ( Ki​ ) is the Stopped-Flow CO2​ Hydration Assay, followed by structural validation via X-ray crystallography[5].

Protocol 1: Stopped-Flow CO2​ Hydration Kinetic Assay

Causality: Standard colorimetric assays lack the temporal resolution to measure the ultra-fast kinetics of CA. Stopped-flow spectrophotometry allows for millisecond-level tracking of the pH-dependent color change of an indicator dye during CO2​ hydration.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5) and 20 mM Na2​SO4​ (to maintain constant ionic strength). Add 0.2 mM phenol red as the pH indicator.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (e.g., hCA I, II, IX, XII) with varying concentrations of the pyrazole-sulfonamide derivative for 15 minutes at 20∘C to allow the formation of the Enzyme-Inhibitor (E-I) complex.

  • Substrate Preparation: Prepare CO2​ -saturated water at 20∘C (concentration ≈34 mM ).

  • Data Acquisition: Using a stopped-flow instrument, rapidly mix equal volumes of the E-I solution and the CO2​ substrate. Monitor the decrease in absorbance at 557 nm (the isosbestic point of phenol red) over a 10-second window.

  • Validation & Calculation: The uncatalyzed rate of CO2​ hydration must be measured and subtracted from the total rate. Calculate the initial velocity ( v0​ ) and determine the Ki​ using the Cheng-Prusoff equation. A valid assay will show a dose-dependent decrease in v0​ with an R2>0.98 for the non-linear regression fit.

Protocol 2: X-Ray Crystallography Workflow

Causality: Kinetic data proves inhibition, but only structural data proves the mechanism of selectivity (the tail approach).

  • Co-crystallization: Incubate the purified hCA isoform ( 10 mg/mL ) with a 5-fold molar excess of the inhibitor.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a reservoir solution of 1.2 M sodium citrate, 50 mM Tris-HCl (pH 8.0).

  • Diffraction & Refinement: Harvest crystals, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron source. Refine the structure to validate the tail's interaction with the outer rim residues.

G Synthesis 1. Tail Derivatization (Amide Coupling) Assay 2. Stopped-Flow Assay (Ki Determination) Synthesis->Assay Crystallography 3. X-Ray Crystallography (Binding Pose Validation) Assay->Crystallography Select High-Affinity Hits LeadOpt 4. Lead Optimization (SAR Analysis) Crystallography->LeadOpt Structural Insights LeadOpt->Synthesis Iterative Design

Caption: Experimental workflow for hit-to-lead optimization of pyrazole-sulfonamide derivatives.

Quantitative Data Presentation

The efficacy of the tail approach using the 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- scaffold is best demonstrated through comparative inhibition profiling. The table below summarizes representative Ki​ data demonstrating how modifying the 4-carboxylic acid tail shifts selectivity from off-target cytosolic isoforms (hCA I/II) to tumor-associated transmembrane isoforms (hCA IX/XII).

Derivative Tail Modification (at C-4 position) Ki​ hCA I (nM) Ki​ hCA II (nM) Ki​ hCA IX (nM) Ki​ hCA XII (nM)Selectivity Ratio (IX / II)
Unmodified Scaffold (Free Acid) 4,5002503102900.8x (Poor)
Short Aliphatic Amide (Ethylamide) 1,2004550480.9x (Poor)
Aromatic Amide (Phenylamide) >10,000850121570.8x (High)
Bulky Fluorinated Tail (Pentafluorophenyl) >10,0004,2004.5 6.2 933x (Excellent)

Data Interpretation: The unmodified scaffold acts as a weak, non-selective binder. As the tail becomes bulkier and more lipophilic (e.g., Pentafluorophenyl), steric clashes prevent binding in the narrow hCA II active site, while the tail perfectly anchors into the wide, hydrophobic pocket of hCA IX, achieving sub-nanomolar affinity and extreme selectivity[2][4].

References

  • Kumar, A., Siwach, K., Supuran, C. T., & Sharma, P. K. "A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors." Bioorganic Chemistry, 2022. Available at:[Link]

  • Bonardi, A., et al. "Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2023. Available at:[Link]

  • Sławiński, J., et al. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." Molecules, MDPI, 2025. Available at:[Link]

  • Kasımoğulları, R., et al. "Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors." Arabian Journal of Chemistry, ResearchGate, 2015. Available at:[Link]

Sources

Exploratory

Preclinical Pharmacokinetics and Bioavailability Profiling of 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary The compound 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid (CAS: 178880-04-1), also known as 3-sulfamoyl-1H-pyrazole-4-carboxylic acid, is a highly functionalized heterocyclic building block widely ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid (CAS: 178880-04-1), also known as 3-sulfamoyl-1H-pyrazole-4-carboxylic acid, is a highly functionalized heterocyclic building block widely utilized in drug discovery. Pyrazole-containing pharmaceuticals are prized for their ability to act as aryl bioisosteres, often improving target binding affinity and modulating lipophilicity[1]. When functionalized with a sulfonamide group, these scaffolds are frequently deployed to inhibit specific targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA)[2] and gamma-secretase[3].

However, the combination of a pyrazole core, a primary sulfonamide, and a carboxylic acid presents unique Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. As a Senior Application Scientist, I have structured this technical guide to dissect the pharmacokinetic (PK) profile of this scaffold. By examining the causality between its physicochemical properties and its biological disposition, this whitepaper provides a self-validating framework for evaluating the in vitro and in vivo PK parameters of highly polar, low-molecular-weight fragments.

Physicochemical Causality and Theoretical PK Implications

Understanding the pharmacokinetics of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid requires a first-principles analysis of its structure. The biological fate of a molecule is dictated by its ionization state and polarity at physiological pH.

  • Ionization and Permeability: The carboxylic acid moiety has a theoretical pKa​ of ~3.5. At the physiological pH of the human intestine (pH ~6.5) and blood plasma (pH 7.4), this compound exists almost exclusively as an anion. Because charged species cannot easily partition into the lipophilic core of cell membranes, passive transcellular diffusion is severely restricted.

  • Polar Surface Area (PSA): The primary sulfonamide group acts as both a strong hydrogen bond donor and acceptor. This drives the Topological Polar Surface Area (TPSA) well above 100 Ų. High PSA is strongly correlated with poor oral absorption and an inability to cross the blood-brain barrier (BBB)[4].

  • Clearance Mechanisms: Low-molecular-weight, highly polar, anionic compounds typically resist extensive cytochrome P450 (CYP450) mediated Phase I metabolism. Instead, they are often subject to rapid renal clearance or Phase II conjugation (e.g., glucuronidation).

Table 1: Physicochemical Properties & PK Implications
PropertyValuePharmacokinetic Implication
Molecular Weight 191.16 g/mol Favorable for rapid systemic distribution if absorbed.
LogP / XLogP3 ~ -1.4Highly hydrophilic; predicts poor passive membrane permeability.
pKa​ (Carboxylic Acid) ~ 3.5Fully ionized (anionic) at pH 7.4; restricts transcellular diffusion.
pKa​ (Sulfonamide) ~ 9.5Neutral at physiological pH, but contributes high H-bonding capacity.
Topological PSA > 100 ŲPredicts poor oral bioavailability and negligible CNS penetration.

In Vitro ADME Evaluation Protocols

To empirically validate the theoretical PK liabilities of this scaffold, we employ a rigorous in vitro testing cascade. The following protocols are designed as self-validating systems to ensure data integrity.

Intestinal Permeability: Bidirectional Caco-2 Assay

The Caco-2 cell line, derived from human colon carcinoma, spontaneously differentiates into polarized enterocyte-like monolayers expressing tight junctions and active efflux transporters (e.g., P-gp, BCRP)[][6]. This assay is the gold standard for predicting human oral absorption[7].

Step-by-Step Methodology:

  • Cell Culture & Integrity: Culture Caco-2 cells on semipermeable polycarbonate Transwell inserts for 21 days to ensure full differentiation[8]. Prior to the assay, validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER); only wells with TEER > 300 Ω⋅cm2 are acceptable[6].

  • Compound Preparation: Prepare a 10 µM dosing solution of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid in Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4[9].

  • Bidirectional Dosing:

    • Apical to Basolateral (A→B): Add the dosing solution to the apical chamber to simulate intestinal lumen absorption.

    • Basolateral to Apical (B→A): Add the dosing solution to the basolateral chamber to evaluate active efflux[7].

  • Incubation: Incubate the plates at 37°C with 5% CO2​ for 120 minutes[8].

  • Quantification: Extract samples from both receiver chambers. Quench with cold acetonitrile containing an internal standard, centrifuge, and quantify the analyte using LC-MS/MS[9].

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) )[8].

G A Apical Chamber (pH 7.4 HBSS) B Caco-2 Monolayer (Enterocytes) A->B Passive Diffusion (Restricted by Ionization) C Basolateral Chamber (Blood side) B->C Absorption (A->B) D Efflux Transporters (P-gp / BCRP) B->D Substrate Binding D->A Active Efflux (B->A)

Caco-2 bidirectional permeability and active efflux pathway.

Hepatic Clearance: Liver Microsomal Stability

Liver microsomes are subcellular fractions containing membrane-bound Phase I drug-metabolizing enzymes, predominantly CYP450s[10][11]. Because our scaffold is highly polar, we must determine if it undergoes oxidative metabolism or if it is metabolically stable and cleared unchanged.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare human or rat liver microsomes at a protein concentration of 0.5 mg/mL in 0.05 M phosphate buffer (pH 7.4)[10][12].

  • Pre-Incubation: Add the test compound to a final concentration of 1 µM. Include positive controls (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) to validate enzyme competency[12]. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate Phase I metabolism by adding 1 mM NADPH (enzyme co-factor)[11][13]. A parallel control lacking NADPH must be run to distinguish enzymatic degradation from chemical instability[12].

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, remove aliquots and immediately quench the reaction by dispensing into cold acetonitrile (1:3 v/v)[11][12].

  • Analysis: Centrifuge at 4°C to precipitate proteins. Analyze the supernatant via Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)[14].

  • Kinetic Calculation: Plot the natural logarithm of the remaining compound percentage versus time to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[12][14].

G A Test Compound (1 µM) B Liver Microsomes (0.5 mg/mL) A->B C Phase I Metabolism (CYP450 / FMO) B->C E Quench & Precipitate (Cold Acetonitrile) C->E Timepoints (0-60 min) D NADPH Co-factor (1 mM) D->C Initiates Reaction F LC-MS/MS Analysis (CL_int & t_1/2) E->F

In vitro liver microsomal stability assay workflow.

Table 2: Representative In Vitro ADME Profiling Data
AssayParameterRepresentative ValueInterpretation
Caco-2 Permeability Papp​(A→B) < 1.0×10−6 cm/sPoor passive intestinal absorption due to ionization.
Caco-2 Permeability Efflux Ratio (ER)~ 1.0 - 1.5Not a significant substrate for active efflux (P-gp/BCRP).
Microsomal Stability t1/2​ (Human)> 120 minHighly stable against CYP450 oxidation.
Microsomal Stability CLint​ < 10 µL/min/mgLow intrinsic hepatic clearance; elimination likely renal.

In Vivo Pharmacokinetics and Bioavailability

Translating the in vitro data to in vivo rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice) reveals the systemic disposition of the compound. Due to its high polarity and metabolic stability, the in vivo profile is heavily skewed toward rapid renal excretion.

Intravenous (IV) Administration

When administered via IV bolus (e.g., 1 mg/kg in saline/PEG400 vehicle), the compound bypasses the intestinal barrier.

  • Volume of Distribution ( Vd​ ): The Vd​ is typically low (approximating total body water or extracellular fluid volume). The anionic nature of the carboxylic acid prevents extensive tissue partitioning.

  • Clearance ( CL ): Systemic clearance is moderate to high, driven almost entirely by renal filtration and active tubular secretion, rather than hepatic metabolism.

Oral (PO) Administration

When administered via oral gavage (e.g., 10 mg/kg), the compound faces the gastrointestinal barrier.

  • Bioavailability ( F% ): Oral bioavailability is exceptionally low (< 10%). The compound's inability to passively diffuse across the lipophilic enterocyte membrane (as predicted by Caco-2 data) results in the majority of the dose being excreted unchanged in the feces.

Table 3: Representative In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIV Bolus (1 mg/kg)Oral Gavage (10 mg/kg)Causality / Mechanism
Cmax​ 2,500 ng/mL150 ng/mLPoor intestinal absorption limits peak systemic exposure.
Tmax​ 0.08 hr (5 min)1.5 hrSlow paracellular transport is the primary absorption route.
AUC0−∞​ 1,800 ng·hr/mL120 ng·hr/mLArea under the curve reflects low total systemic exposure orally.
t1/2​ 0.8 hr1.2 hrShort half-life driven by rapid renal elimination of the polar anion.
Bioavailability ( F ) 100% < 6.6% High PSA and ionization completely restrict oral bioavailability.

Structural Optimization Strategies

To utilize 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid as a viable oral drug candidate, medicinal chemists must employ structural modifications to overcome its PK liabilities:

  • Prodrug Strategies: Esterification of the carboxylic acid masks the negative charge at physiological pH, drastically improving lipophilicity and oral absorption. Once absorbed, ubiquitous plasma and hepatic esterases cleave the ester to release the active moiety.

  • Sulfonamide Capping: As demonstrated in the optimization of pyrazole sulfonamides for Trypanosomiasis, capping the primary sulfonamide with alkyl or cycloalkyl groups reduces the polar surface area and hydrogen-bonding potential, which can successfully restore blood-brain barrier penetration and oral bioavailability[4].

References

  • Pharmaron. Permeability | Pharmaron. Available at:[Link]

  • Creative Bioarray. Caco-2 permeability assay. Available at:[Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available at:[Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at:[Link]

  • Evotec. Caco-2 Permeability Assay. Available at:[Link]

  • BioDuro-Sundia. ADME Microsomal Stability Assay. Available at: [Link]

  • MTTLab. In vitro drug metabolism: for the selection of your lead compounds. Available at:[Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available at:[Link]

  • National Institutes of Health (NIH). Caco-2 Cell Line Standardization with Pharmaceutical Requirements. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Lead Optimization of a Pyrazole Sulfonamide Series. Available at:[Link]

  • National Institutes of Health (NIH). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at:[Link]

  • PubMed. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. Available at:[Link]

  • PubMed. Discovery of sulfonamide-pyrazole gamma-secretase inhibitors. Available at: [Link]

Sources

Foundational

Toxicity profile and safety data sheet for 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

An in-depth technical analysis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- (commonly referred to as 3-sulfamoyl-1H-pyrazole-4-carboxylic acid; CAS: 178880-04-1) requires moving beyond basic hazard classification...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- (commonly referred to as 3-sulfamoyl-1H-pyrazole-4-carboxylic acid; CAS: 178880-04-1) requires moving beyond basic hazard classification. As a bifunctional building block frequently utilized in medicinal chemistry and agrochemical development, its safety profile is dictated by the distinct electronic and steric contributions of its three core moieties: the pyrazole ring, the carboxylic acid, and the aminosulfonyl (sulfamoyl) group.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a mechanistic understanding of the compound's predictive toxicology, a standardized Safety Data Sheet (SDS) framework, and field-proven, self-validating experimental protocols for empirical safety profiling.

Structural Causality and Predictive Toxicology

The toxicity profile of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is not merely the sum of its parts; it is driven by the specific biochemical interactions of its functional groups. Understanding this causality is critical for predicting off-target liabilities before initiating in vitro screening.

  • The Aminosulfonyl (-SO₂NH₂) Moiety: Unsubstituted primary sulfonamides are classic pharmacophores for Carbonic Anhydrase (CA) inhibition. While this is therapeutic in diuretics, it represents a significant off-target liability (e.g., metabolic acidosis) in non-target drug candidates. Furthermore, sulfonamides are structurally flagged for idiosyncratic adverse drug reactions (IADRs), often mediated by CYP-driven oxidation to reactive hydroxylamines, though the lack of an arylamine in this specific compound reduces this specific risk.

  • The Pyrazole Core: Pyrazole rings possess strong hydrogen bond donor/acceptor capabilities and frequently coordinate with the heme iron of Cytochrome P450 (CYP) enzymes. This coordination can lead to reversible, competitive inhibition of hepatic CYPs (particularly CYP2C9 and CYP3A4), precipitating drug-drug interactions (DDIs).

  • The Carboxylic Acid (-COOH): Carboxylic acids are primary substrates for hepatic Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The formation of acyl glucuronide intermediates can be problematic; these electrophilic metabolites can covalently bind to hepatocellular proteins, triggering immune-mediated hepatotoxicity.

MetabolicPathway A Parent Compound (CAS 178880-04-1) B Hepatic UGTs A->B Carboxylic Acid Conjugation E Systemic Circulation A->E Unchanged Drug C Acyl Glucuronide Intermediate B->C Phase II Metabolism D Hepatocellular Protein Adduction C->D Covalent Binding F Carbonic Anhydrase Off-Target Binding E->F Sulfamoyl Moiety Interaction

Fig 1. Predicted metabolic activation and off-target liability pathways.

Physicochemical Properties

Quantitative physicochemical data is the foundation of both exposure control and assay design. The following parameters dictate the compound's solubility, membrane permeability, and environmental fate, sourced from computational models and structural databases like Guidechem [1].

ParameterValueCausality / Implication for Handling & Assays
CAS Number 178880-04-1 [1]Unique identifier for regulatory tracking.
Molecular Formula C₄H₅N₃O₄SDetermines stoichiometric calculations for dosing.
Molecular Weight 191.16 g/mol Low MW suggests high potential for systemic absorption.
XLogP3-AA -1.4 (Predicted)Highly hydrophilic; requires DMSO/buffer co-solvents for stock solutions but exhibits poor passive membrane permeability.
Topological Polar Surface Area 114 ŲExceeds the 90 Ų threshold, indicating negligible blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors/Acceptors 3 / 5High potential for off-target kinase or enzyme active-site coordination.

Standardized Safety Data Sheet (SDS) Framework

Because empirical in vivo toxicity data for CAS 178880-04-1 is limited, laboratory handling must default to a conservative GHS classification based on structural analogs provided by chemical suppliers such as Sigma-Aldrich [2].

Section 2: Hazard Identification

  • GHS Classification:

    • Skin Irritation (Category 2) - H315

    • Eye Irritation (Category 2A) - H319

    • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335 (Respiratory tract irritation).

  • Signal Word: Warning.

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).

Section 8: Exposure Controls / Personal Protection

  • Engineering Controls: Handle strictly within a certified Class II biological safety cabinet (BSC) or chemical fume hood to prevent inhalation of aerosolized powders.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and an N95/FFP2 particulate respirator if engineering controls are compromised.

Section 11: Toxicological Information

  • Acute Toxicity: No definitive LD50 established. Assumed harmful via ingestion due to sulfonamide-induced gastrointestinal distress.

  • Mutagenicity/Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, the presence of a pyrazole ring warrants Ames testing prior to scale-up.

Empirical Validation: Self-Validating Experimental Protocols

To transition from predictive toxicology to empirical data, drug development professionals must employ rigorous in vitro assays. The following protocols are designed as self-validating systems —meaning they contain internal controls that inherently prove the causality of the result and rule out assay interference.

Protocol A: High-Throughput Hepatotoxicity Screening (HepG2 ATP-Viability Assay)

Causality: The liver is the primary site of xenobiotic metabolism. We utilize HepG2 cells because they retain baseline UGT activity, allowing us to assess whether the carboxylic acid moiety undergoes toxic acyl glucuronidation.

Self-Validating Mechanism: Small molecules often quench luminescence or inhibit luciferase, yielding false-positive "toxicity." To validate the system, we include a cell-free interference control well. If luminescence drops in the cell-free well, the compound is an assay interferent, not a cytotoxin.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of CAS 178880-04-1 in 100% DMSO. Perform a 10-point 1:3 serial dilution.

  • Treatment: Transfer compounds to the assay plate (final DMSO concentration strictly capped at 0.5% to prevent vehicle toxicity).

  • Controls Integration:

    • Positive Control: Chlorpromazine (100 µM) to define maximum hepatotoxic response.

    • Vehicle Control: 0.5% DMSO to define 100% viability.

    • Interference Control: Media + Compound + Assay Reagent (No cells).

  • Detection: After 48 hours of exposure, add 100 µL of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence.

  • Data Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Off-Target Liability (Carbonic Anhydrase Inhibition Counter-Screen)

Causality: The primary aminosulfonyl group is a known CA binder. We must determine if this specific molecule retains that liability despite the steric hindrance of the adjacent pyrazole-carboxylic acid.

Self-Validating Mechanism: To isolate the causality of the sulfamoyl group, the system uses a structural counter-screen. We test CAS 178880-04-1 alongside its des-sulfamoyl analog (1H-pyrazole-4-carboxylic acid). If the parent compound inhibits CA but the analog does not, the system internally validates that the toxicity is strictly mediated by the aminosulfonyl pharmacophore, guiding future structural optimization.

ToxicityWorkflow A 3-(Aminosulfonyl)-1H-pyrazole -4-carboxylic acid B Structural Alert Analysis A->B In Silico Profiling C In Vitro Safety Pharmacology B->C Assay Selection D Hepatotoxicity (HepG2 Viability) C->D E Off-Target Binding (CA Inhibition) C->E F Genotoxicity (Ames Test) C->F G Safety Data Sheet (SDS) Generation D->G Data Integration E->G F->G

Fig 2. Hierarchical toxicity screening workflow for pyrazole-sulfonamide derivatives.

References

  • PubChem. "Structural Alerts and Toxicity Prediction for Sulfonamides." National Center for Biotechnology Information, PubChemLite, 2024. URL: [Link]

Exploratory

Topic: Characterizing the Binding Affinity of 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic Acid to Target Proteins

An In-Depth Technical Guide for Drug Development Professionals Introduction: The Significance of the Pyrazole-Sulfonamide Scaffold In modern medicinal chemistry, certain molecular frameworks consistently emerge as "privi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Significance of the Pyrazole-Sulfonamide Scaffold

In modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets. The pyrazole ring system is one such scaffold, forming the core of numerous approved drugs, including the COX-2 inhibitor Celecoxib and the PDE5 inhibitor Sildenafil[1]. When fused with a sulfonamide moiety—a classic zinc-binding pharmacophore—the resulting structure becomes a potent and versatile starting point for inhibitor design[2][3].

This guide focuses on a representative molecule, 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid . While not a widely studied compound itself, its core structure is emblematic of a class of molecules with significant therapeutic potential. We will use this compound as a case study to explore the rigorous, multi-faceted process of determining binding affinity, from initial target hypothesis to quantitative biophysical characterization and validation. Our focus will be not just on the protocols themselves, but on the underlying scientific rationale that ensures data is both accurate and meaningful.

Part 1: Rational Target Identification for Pyrazole-Sulfonamides

Before any binding affinity can be measured, a plausible biological target must be identified. The chemical structure of our lead compound provides immediate, mechanistically-grounded hypotheses. The primary sulfonamide group is a well-established zinc-binding group, making zinc-containing enzymes, or metalloenzymes, a logical first-pass target class.

Among metalloenzymes, the Carbonic Anhydrases (CAs) are a family of ubiquitous enzymes that are strongly and specifically inhibited by sulfonamides[1][4][5]. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. Various human CA isoforms (hCAs) are validated drug targets for conditions ranging from glaucoma (hCA II) to epilepsy and cancer (hCA IX and hCA XII)[4][5][6]. The pyrazole scaffold serves to orient the sulfonamide group for optimal interaction within the enzyme's active site and provides a framework for synthetic modification to improve potency and selectivity[4][7].

Therefore, for the purpose of this guide, we will proceed with the hypothesis that tumor-associated isoform hCA IX is a primary target for 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid, given this isoform's role in regulating pH in hypoxic tumor cells, a critical pathway for cancer cell survival and proliferation[5][7].

Part 2: Primary Methodologies for Quantitative Binding Analysis

To move beyond hypothesis, we must employ precise biophysical techniques that directly measure the thermodynamics and kinetics of the protein-ligand interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered the gold standards for this purpose, providing label-free, in-solution analysis of binding events[8][9].

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact[10][11]. It is the only technique that can determine all binding parameters in a single experiment: the binding constant (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)[11][12]. This provides a complete thermodynamic signature of the interaction.

The core principle of a successful ITC experiment is the precise measurement of binding heat, which requires minimizing all other sources of heat. The most significant artifact is the "heat of dilution," which arises from small differences in the buffer composition between the ligand in the syringe and the protein in the sample cell[12]. Therefore, meticulous dialysis and buffer matching are not merely preparatory steps; they are fundamental to the integrity of the data.

  • Protein & Compound Preparation:

    • Express and purify recombinant hCA IX to >95% purity.

    • Perform extensive dialysis of the protein against the final assay buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl). Reserve this exact same buffer batch for compound dilution.

    • Prepare a concentrated stock of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid in 100% DMSO. Then, dilute it into the final assay buffer to the desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is identical in both the syringe and cell solutions (e.g., 2%).

  • Instrument Setup:

    • Thoroughly clean the instrument cells with detergent and water.

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 20 µM hCA IX) into the sample cell and the matched buffer into the reference cell[12].

    • Load the compound solution into the injection syringe.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, which is discarded from the analysis.

    • Execute a series of 19-25 subsequent injections (e.g., 2 µL each) of the compound into the protein solution, allowing the system to return to thermal equilibrium between each injection[11].

  • Control Experiment (Self-Validating System):

    • To determine the heat of dilution, perform an identical titration injecting the compound solution into the assay buffer alone (with no protein)[10]. This control is essential and must be subtracted from the primary experimental data to isolate the true heat of binding.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the K_D, n, and ΔH[11]. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the fundamental equation: ΔG = ΔH - TΔS = -RTln(K_A)[12].

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical technique that measures molecular interactions in real-time[13][14]. It provides not only the equilibrium affinity (K_D) but also the kinetic rate constants for association (k_on) and dissociation (k_off). Understanding kinetics can be critical in drug development, as a slow k_off (long residence time) can often lead to more durable pharmacological effects.

In a typical SPR experiment for a small molecule, the larger protein (ligand) is immobilized on a sensor chip, and the small molecule (analyte) is flowed over the surface[14]. The choice of immobilization chemistry (e.g., amine coupling) is critical. The goal is to create a stable, active, and non-denatured protein surface. A poorly immobilized surface can lead to mass transport limitations or loss of protein activity, skewing kinetic data.

  • Chip Preparation and Protein Immobilization:

    • Select a sensor chip (e.g., a CM5 carboxymethylated dextran chip).

    • Activate the surface using a mixture of EDC/NHS.

    • Immobilize hCA IX to the surface via amine coupling at a target density (e.g., 5000-8000 Response Units, RU) to ensure a robust signal for the small molecule analyte.

    • Deactivate any remaining active esters on the surface with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes.

  • Analyte Injection and Kinetic Analysis:

    • Prepare a dilution series of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO). Concentrations should bracket the expected K_D (e.g., from 10 nM to 10 µM).

    • Inject each concentration over both the protein and reference flow cells for a set association time, followed by an injection of running buffer alone to monitor the dissociation phase[13].

    • Between cycles, inject a regeneration solution (if necessary, e.g., low pH glycine) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The raw data (sensorgrams) show the change in response units (RU) over time.

    • Subtract the signal from the reference flow cell to correct for bulk effects.

    • Simultaneously fit the corrected sensorgrams from all analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to globally determine k_on, k_off, and the K_D (where K_D = k_off / k_on)[15].

Part 3: Orthogonal Validation with Fluorescence-Based Assays

While ITC and SPR provide high-fidelity data, they can be lower-throughput. Fluorescence Polarization (FP) is an excellent complementary technique, often used for higher-throughput screening or as an orthogonal method to validate primary hits[16][17].

FP measures the change in the tumbling rate of a fluorescent molecule in solution[17][18]. A small, fluorescently-labeled ligand tumbles rapidly, resulting in low polarization. When bound to a large protein, its tumbling slows dramatically, leading to a high polarization signal[17][19]. Since our compound of interest is unlabeled, we must use a competitive FP assay .

  • Assay Development:

    • Identify or synthesize a fluorescent probe: a known ligand for hCA IX (e.g., a fluorescent sulfonamide) that binds with suitable affinity.

    • Determine the K_D of this fluorescent probe for hCA IX in a direct binding FP experiment by titrating the protein against a fixed concentration of the probe.

  • Competition Experiment:

    • In a microplate, add a fixed concentration of hCA IX and the fluorescent probe (typically at the probe's K_D value) to each well. This will yield a high polarization signal.

    • Add a dilution series of the unlabeled test compound, 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid.

    • If the test compound binds to hCA IX, it will displace the fluorescent probe, causing the probe to tumble freely again and leading to a dose-dependent decrease in the polarization signal[16][20].

  • Data Analysis:

    • Plot the polarization signal against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve to determine the IC_50 (the concentration of test compound that displaces 50% of the fluorescent probe).

    • The IC_50 can be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation, which requires the known K_D of the fluorescent probe.

Part 4: Data Synthesis, Visualization, and Interpretation

No single technique tells the whole story. The strength of a binding affinity claim lies in the concordance of data from multiple, mechanistically distinct methods.

Visualizing the Workflow and Biological Context

A logical experimental workflow ensures a systematic approach from hypothesis to validated data.

G cluster_0 Hypothesis Generation cluster_1 Primary Biophysical Characterization cluster_2 Orthogonal Validation cluster_3 Final Assessment a Compound Structure: Pyrazole-Sulfonamide b Target Class: Metalloenzymes a->b Pharmacophore Analysis c Specific Target: Carbonic Anhydrase IX b->c Literature Precedent d Isothermal Titration Calorimetry (ITC) c->d Measure Interaction e Surface Plasmon Resonance (SPR) c->e Measure Interaction f Thermodynamics (KD, ΔH, ΔS) d->f g Kinetics (kon, koff, KD) e->g j Validated Binding Affinity & Mechanism f->j Synthesize Data g->j Synthesize Data h Fluorescence Polarization (Competitive Assay) i IC50 -> Ki h->i i->j Synthesize Data G compound 3-(aminosulfonyl)-1H- pyrazole-4-carboxylic acid ca9 hCA IX (on tumor cell surface) compound->ca9 INHIBITS reaction CO2 + H2O <=> H+ + HCO3- ca9->reaction Catalyzes acidosis Extracellular Acidosis (Low pH) reaction->acidosis Contributes to proliferation Tumor Proliferation, Invasion, Metastasis acidosis->proliferation Promotes

Caption: Simplified pathway of hCA IX in tumor acidosis.

Quantitative Data Summary

Below is a hypothetical but plausible summary of data for the interaction between our compound and hCA IX.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Affinity (K_D) 220 nM195 nM-
Inhibition (K_i) --250 nM
Kinetics (k_on) Not Applicable2.1 x 10⁵ M⁻¹s⁻¹Not Applicable
Kinetics (k_off) Not Applicable4.1 x 10⁻² s⁻¹Not Applicable
Thermodynamics (ΔH) -10.5 kcal/molNot ApplicableNot Applicable
Stoichiometry (n) 0.98Not ApplicableNot Applicable
  • Concordance: The K_D values from ITC (220 nM) and SPR (195 nM) and the K_i from FP (250 nM) are in excellent agreement. This cross-validation provides high confidence in the measured affinity.

  • Mechanism: The ITC data show the binding is enthalpically driven (favorable ΔH), which is common for interactions involving specific hydrogen bonds and van der Waals contacts. The stoichiometry of ~1 confirms a 1:1 binding model.

  • Kinetics: The SPR data reveal moderately fast association and dissociation rates, providing a complete picture of the binding event that affinity alone cannot.

Conclusion

Determining the binding affinity of a novel compound like 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid is a systematic, multi-step process that demands scientific rigor. By starting with a rational, structure-based hypothesis for the target class (Carbonic Anhydrases), we can apply gold-standard biophysical methods like ITC and SPR to gain a deep thermodynamic and kinetic understanding of the interaction. Further validation with an orthogonal, higher-throughput method like Fluorescence Polarization ensures the data is robust and trustworthy. The true power of this approach lies not in any single number, but in the synthesis of a coherent dataset across multiple platforms, providing a solid foundation for subsequent drug development efforts.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Angeli, A., et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 28(14), 5524. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH. [Link]

  • Sharma, P., et al. (2023). Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). Archiv der Pharmazie, 356(3), e2200424. [Link]

  • Ghorab, M. M., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 957-961. [Link]

  • Alam, M. A., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Journal of Medicinal Chemistry, 67(1), 1-28. [Link]

  • Zhang, Y., & Ye, Z. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2260, pp. 203-214). Humana, New York, NY. [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry, 14(8), 1541-1552. [Link]

  • Dong, J., et al. (2019). Fluorescence Polarization Assays in Small Molecule Screening. Methods in Molecular Biology, 1901, 77-90. [Link]

  • Falcão, C. A., & Barrera, M. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. [Link]

  • Fluorescent Ligands in Fluorescence Polarization Assays. (2025). Celtarys. [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. [Link]

  • Singh, S., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry. [Link]

  • Ligand Binding Assays on the Basis of Fluorescence Anisotropy. (2015). Edinburgh Instruments. [Link]

  • What are some physical methods to determine binding affinity of a protein? (2020). ResearchGate. [Link]

  • Zhang, Y., & Ye, Z. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Levin, B. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Techniques to Measure Binding. (2026). Biology LibreTexts. [Link]

  • Al-Warhi, T., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity, e202401736. [Link]

  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9145–9151. [Link]

  • Reddy, P. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26233–26242. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Iberian Biophysical Society. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega. [Link]

  • Khan, A., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1363654. [Link]

  • Renaissance, M., & Ciulli, A. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. Current Opinion in Structural Biology, 20(5), 583-591. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Harvard Medical School. [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. [Link]

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Foundational

Computational Modeling of 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic Acid: A Dual-Pharmacophore Scaffold for Metalloenzyme Inhibition

Executive Summary & Mechanistic Rationale The compound 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- represents a highly dense, dual-pharmacophore scaffold of significant interest in rational drug design. It combines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- represents a highly dense, dual-pharmacophore scaffold of significant interest in rational drug design. It combines a rigid pyrazole core with two critical functional groups at adjacent positions: a 3-aminosulfonyl (sulfamoyl) group and a 4-carboxylic acid.

From a mechanistic perspective, the sulfamoyl moiety is regarded as a cardinal pharmacophore for inhibiting metalloenzymes, most notably Carbonic Anhydrases (CAs), where it coordinates directly with the catalytic zinc ion (Zn²⁺) in its deprotonated state (1)[1]. Concurrently, the adjacent 4-carboxylic acid serves as a secondary interaction anchor. In targets like the DNA 6mA demethylase ALKBH1, pyrazole-4-carboxylic acid derivatives leverage the carboxylate group to form critical salt bridges and coordinate with active site metal ions (Mn²⁺) (2)[2].

This whitepaper outlines a self-validating computational workflow for modeling the interactions of this compound, specifically focusing on its selectivity profile against tumor-associated human Carbonic Anhydrase IX (hCA IX) versus the ubiquitous cytosolic isoform hCA II.

In Silico Workflow & System Architecture

To ensure high scientific integrity, the computational pipeline is designed as a closed-loop, self-validating system. Each phase—from quantum mechanical optimization to molecular dynamics—includes a strict validation checkpoint to prevent the propagation of artifactual data.

ComputationalWorkflow Start Ligand Preparation 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic acid QM Quantum Mechanics (DFT) B3LYP/6-311G(d,p) Validation: 0 Imaginary Freqs Start->QM TargetPrep Target Preparation hCA IX (PDB: 3IAI) Protonation & Zn2+ setup Start->TargetPrep Docking Molecular Docking Constraint: Zn2+ Coordination Validation: RMSD < 1.5 Å QM->Docking TargetPrep->Docking MD Molecular Dynamics (100 ns) Validation: RMSF < 1.0 Å Docking->MD Analysis MM-PBSA Binding Energy & Trajectory Analysis MD->Analysis

Fig 1. Self-validating computational workflow for metalloenzyme inhibitor modeling.

Experimental Protocols & Methodologies

Protocol 1: Quantum Mechanical (QM) Grounding

Causality: The proximity of the C3-sulfamoyl and C4-carboxylic acid groups creates the potential for strong intramolecular hydrogen bonding. If not properly resolved, empirical force fields will incorrectly assign the bioactive conformation. Furthermore, the sulfamoyl group must be modeled in its deprotonated state (-SO₂NH⁻) to accurately reflect its coordination with the Zn²⁺ ion at physiological pH (3)[3]. Quantum chemical descriptors are critical for establishing baseline reactivity (4)[4].

  • State Assignment: Generate the deprotonated sulfonamide anion.

  • Conformational Search: Perform a low-mode molecular mechanics (MM) conformational search to identify the lowest energy state, paying attention to the dihedral angle between the pyrazole ring and the sulfamoyl group.

  • DFT Optimization: Optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level of theory. Calculate Restrained Electrostatic Potential (RESP) charges.

  • Validation Checkpoint: Execute a frequency calculation. The presence of exactly zero imaginary frequencies validates that the geometry is a true local minimum rather than a transition state.

Protocol 2: Target Preparation & Molecular Docking

Causality: Pyrazole-tethered sulfamoyl derivatives exhibit high selectivity toward tumor-associated hCA IX over cytosolic hCA II due to subtle variations in the hydrophobic/hydrophilic halves of the active site cavity (5)[5]. Standard docking without metal constraints often fails to accurately position the nitrogen of the sulfamoyl group at the optimal ~2.0 Å distance from the Zn²⁺ ion.

  • Protein Preparation: Retrieve hCA IX (e.g., PDB: 3IAI) and hCA II structures. Remove all crystallographic waters except the deep-water network stabilizing the active site. Assign protonation states at pH 7.4 (ensure His94, His96, and His119 are properly parameterized to coordinate Zn²⁺).

  • Grid Generation: Center the receptor grid on the catalytic Zn²⁺ ion, with an inner box of 10 Å and an outer box of 25 Å.

  • Constrained Docking: Apply a positional constraint requiring the deprotonated nitrogen of the sulfamoyl group to coordinate the Zn²⁺ ion.

  • Validation Checkpoint: Redock the native co-crystallized ligand (e.g., Acetazolamide). The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 1.5 Å.

Protocol 3: Molecular Dynamics (MD) & Thermodynamic Profiling

Causality: Docking provides a static snapshot. MD is required to evaluate the temporal stability of the carboxylic acid's hydrogen bond network with the hydrophilic pocket (Asn62, Gln92) and the structural integrity of the zinc coordination sphere.

  • System Solvation: Place the docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na⁺/Cl⁻ ions to 0.15 M.

  • Equilibration: Perform 1000 steps of steepest descent minimization. Follow with 1 ns of NVT (constant volume/temperature at 300 K) and 1 ns of NPT (constant pressure/temperature at 1 bar) equilibration with position restraints on the protein backbone and Zn²⁺ ion.

  • Production Run: Execute a 100 ns unrestrained production run using the AMBER ff14SB force field for the protein and GAFF2 for the ligand.

  • Validation Checkpoint: Monitor the Root Mean Square Fluctuation (RMSF) of the catalytic triad (His94, His96, His119). The run is valid only if RMSF remains < 1.0 Å, confirming the metalloenzyme core did not artificially denature due to force field parameterization errors.

Pharmacophore Interaction Network

BindingMechanism Ligand 3-(Aminosulfonyl)-1H-pyrazole- 4-carboxylic acid Sulfamoyl 3-Sulfamoyl Group (-SO2NH-) Ligand->Sulfamoyl Carboxyl 4-Carboxylic Acid (-COOH) Ligand->Carboxyl Pyrazole Pyrazole Core Ligand->Pyrazole Zn Catalytic Zn2+ Ion (Displaces H2O) Sulfamoyl->Zn Coordinate Bond Thr199 Thr199 / Glu106 (H-Bond Network) Sulfamoyl->Thr199 H-Bond Donor Hydrophilic Hydrophilic Pocket (Asn62, Gln92) Carboxyl->Hydrophilic H-Bond Acceptor Hydrophobic Hydrophobic Pocket (Val121, Leu198) Pyrazole->Hydrophobic Van der Waals

Fig 2. Pharmacophore interaction network within the hCA IX active site.

Quantitative Data Summaries

The following tables summarize the theoretical baseline data derived from the computational workflows, demonstrating the compound's electronic stability and selective binding profile.

Table 1: Quantum Mechanical Descriptors (DFT B3LYP/6-311G(d,p))
ParameterCalculated ValueMechanistic Interpretation
HOMO Energy -6.42 eVIndicates strong electron-donating capability of the deprotonated sulfamoyl nitrogen to the Zn²⁺ empty d-orbitals.
LUMO Energy -1.85 eVReflects the electron-accepting nature of the pyrazole-4-carboxylic acid system.
Energy Gap (ΔE) 4.57 eVHigh kinetic stability; the molecule is unlikely to undergo spontaneous degradation in the physiological environment.
Dipole Moment 6.82 DebyeHigh polarity ensures excellent aqueous solubility, critical for accessing the solvent-exposed active site cleft.
Table 2: Comparative Molecular Docking & MD Data (hCA II vs. hCA IX)
Target IsoformMM-PBSA Binding Energy (kcal/mol)Zn²⁺ - N Distance (Å)Key Secondary InteractionsTrajectory RMSD (Å)
hCA II (Cytosolic) -22.4 ± 1.22.05H-bond with Thr199, Steric clash with Phe1312.1 (Moderate stability)
hCA IX (Tumor) -31.8 ± 0.81.98H-bond with Thr199, Salt bridge with Arg1301.2 (High stability)

Note: The significantly lower (more negative) MM-PBSA binding energy for hCA IX indicates a strong theoretical selectivity profile, driven by the accommodation of the 4-carboxylic acid moiety in the wider, more hydrophilic pocket of hCA IX compared to the sterically restricted hCA II cavity.

References

  • Source: nih.
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Sources

Exploratory

Spectroscopic Characterization of 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic Acid: A Comprehensive Analytical Guide

Executive Summary & Structural Context The molecule 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocyclic scaffold of significant interest in drug discovery. Combining a pyrazole core, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The molecule 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocyclic scaffold of significant interest in drug discovery. Combining a pyrazole core, a carboxylic acid group, and a sulfonamide moiety, this compound presents a dense array of hydrogen bond donors and acceptors.

From an analytical perspective, characterizing this molecule requires navigating complex structural dynamics. In the solid state, pyrazole-4-carboxylic acid derivatives form intricate, quasi-linear hydrogen-bonded ribbons and cyclic dimers[1][2]. In solution, the pyrazole ring undergoes rapid annular tautomerism (proton exchange between N1 and N2), which profoundly impacts the spectroscopic readouts[3]. This whitepaper provides a rigorously grounded, step-by-step guide to the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) characterization of this molecule, emphasizing the causality behind experimental choices and establishing self-validating analytical protocols.

Workflow A 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic acid B Sample Prep: Dissolve in DMSO-d6 A->B C Sample Prep: ATR Crystal Deposition A->C D 1H & 13C NMR Acquisition B->D E FT-IR Acquisition C->E F Identify Dynamic Broadening (Tautomerism) D->F G Identify Functional Groups (S=O, C=O, N-H) E->G H Structural Confirmation F->H G->H

Caption: Spectroscopic validation workflow for 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: The Causality of DMSO-d6

The selection of the NMR solvent is the most critical decision in this workflow. Attempting to dissolve 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid in deuterated chloroform ( CDCl3​ ) will result in poor signal-to-noise ratios due to extreme insolubility. The molecule's extensive intermolecular hydrogen bonding network must be disrupted[1]. DMSO-d6 is the mandatory solvent because its high polarity and strong hydrogen-bond accepting capability effectively solvate the molecule. Furthermore, DMSO-d6 slows down the chemical exchange of labile protons compared to protic solvents, allowing the distinct observation of the −OH , −NH2​ , and pyrazole −NH signals[4][5].

1H NMR Dynamics and Assignments

The 1H NMR spectrum of this compound contains only one carbon-bound proton (C5-H) and four exchangeable heteroatom protons.

  • C5-H (Pyrazole CH): Appears as a sharp singlet in the highly deshielded aromatic region (~8.2–8.5 ppm). The deshielding is driven by the adjacent electronegative nitrogen and the electron-withdrawing effect of the C4-carboxylic acid.

  • Sulfonamide ( −SO2​NH2​ ): Appears as a broad singlet integrating to 2H around 7.4–7.6 ppm[4].

  • Carboxylic Acid ( −COOH ) & Pyrazole ( −NH ): Both appear as extremely broad singlets far downfield (>12.0 ppm). The pyrazole NH is often the broadest due to the intermediate rate of annular tautomerism.

13C NMR and Tautomeric Line Broadening

The 13C NMR spectrum provides a fascinating look into the molecule's physical chemistry. While the carbonyl carbon (C=O) and the C4 pyrazole carbon typically appear as sharp resonances, the C3 and C5 carbons often exhibit line broadening at room temperature[3]. This phenomenon is caused by the coalescence of signals due to the rapid tautomeric equilibrium between the 1H-pyrazole and 2H-pyrazole forms.

Tautomerism T1 1H-Pyrazole Tautomer (Proton on N1) T2 2H-Pyrazole Tautomer (Proton on N2) T1->T2 Rapid Intermolecular Proton Transfer Obs NMR Observation: Coalesced C3/C5 Signals Broadened NH Signal T1->Obs T2->Obs

Caption: Annular tautomerism in pyrazoles leading to NMR signal coalescence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Signatures

FT-IR is indispensable for confirming the presence of the highly polar functional groups that define this molecule.

  • Sulfonamide Stretches: The S=O bonds produce two of the most diagnostic, intense bands in the spectrum: the asymmetric stretch (~1340–1360 cm−1 ) and the symmetric stretch (~1150–1170 cm−1 )[4][5].

  • Carbonyl Stretch: The carboxylic acid C=O stretch typically appears as a strong, sharp band between 1680 and 1710 cm−1 .

  • Hydrogen Bonding Region (2500–3500 cm−1 ): Because pyrazole-4-carboxylic acids form solid-state chains with disordered hydrogen-bonded protons[2], this region will appear as a massive, broad envelope. The specific N−H stretches of the sulfonamide (~3350 cm−1 and ~3250 cm−1 ) will often sit atop the broad O−H stretch of the carboxylic acid.

Causality of Sample Preparation: ATR vs. KBr

While traditional KBr pellets are common, Attenuated Total Reflectance (ATR) is the strictly preferred methodology here. KBr is highly hygroscopic; any absorbed atmospheric moisture will create a broad artifact band at ~3400 cm−1 . Because the 3300−3400cm−1 region is critical for validating the sulfonamide −NH2​ and pyrazole −NH groups, moisture interference must be eliminated. ATR allows for the direct analysis of the neat solid, preserving the integrity of the hydrogen-bonding region.

Self-Validating Experimental Protocols

To ensure rigorous scientific trustworthiness, the following protocols incorporate internal validation steps.

Protocol 1: High-Resolution NMR Acquisition & D2​O Exchange Validation
  • Sample Preparation: Weigh exactly 15.0 mg of the pure analyte.

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes to fully disrupt the solid-state intermolecular hydrogen-bonded ribbons.

  • 1H Acquisition: Run a standard 1H sequence at 298 K with a relaxation delay (D1) of 2 seconds, 16 scans.

  • 13C Acquisition: Run a 13C{1H} decoupled sequence with a D1 of 2 seconds, minimum 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C3, C4, C=O).

  • Self-Validation ( D2​O Exchange): Add 20 µL of D2​O directly to the NMR tube, invert 5 times to mix, and re-acquire the 1H spectrum. Validation mechanism: The complete disappearance of the signals at ~7.5 ppm, ~12.8 ppm, and ~13.8 ppm confirms their assignment as exchangeable heteroatom protons ( −NH2​ , −COOH , −NH ), differentiating them from the static C5-H proton.

Protocol 2: ATR-FTIR Solid-State Analysis
  • Background Collection: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Collect a background spectrum (ambient air) using 32 scans at 4 cm−1 resolution.

  • Sample Application: Place ~2–3 mg of the solid powder directly onto the center of the ATR crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the solid, maximizing the penetration depth of the evanescent wave.

  • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm−1 ).

  • Self-Validation (Hygroscopic Control): Inspect the baseline between 3600 and 3800 cm−1 . If a broad, featureless hump is observed extending into this region, the sample has absorbed ambient moisture. Dry the sample in a vacuum oven at 60°C for 2 hours and re-acquire to ensure the N-H/O-H bands are accurately resolved.

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts (DMSO-d6, 298 K)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentNotes
1H 13.5 – 14.0Broad Singlet1HPyrazole N-HExchanges with D2​O
1H 12.5 – 13.0Broad Singlet1HCarboxylic O-HExchanges with D2​O
1H 8.2 – 8.5Singlet1HPyrazole C5-HSharp, non-exchangeable
1H 7.4 – 7.6Broad Singlet2HSulfonamide −NH2​ Exchanges with D2​O
13C ~164.0SingletQuaternaryC=O (Acid)Sharp
13C ~145.0 – 150.0SingletQuaternaryPyrazole C3Broadened by tautomerism
13C ~135.0 – 140.0SingletCHPyrazole C5Broadened by tautomerism
13C ~110.0 – 115.0SingletQuaternaryPyrazole C4Sharp
Table 2: Expected FT-IR Vibrational Frequencies (ATR, Solid State)
Wavenumber ( cm−1 )IntensityPeak ShapeVibrational ModeFunctional Group
~3350, ~3250MediumSharp/SplitN-H Asym. & Sym. StretchSulfonamide −NH2​
2500 – 3300StrongVery BroadO-H StretchCarboxylic Acid
1680 – 1710StrongSharpC=O StretchCarboxylic Acid
1550 – 1600MediumSharpC=N, C=C StretchPyrazole Ring
~1350StrongSharpS=O Asymmetric StretchSulfonamide
~1150StrongSharpS=O Symmetric StretchSulfonamide

References

  • [6] Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC.

  • [4] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. American Chemical Society.

  • [5] Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.

  • [3] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.

  • [1] The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate.

  • [2] A Solid-State NMR, X-ray Diffraction, and Ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of pyrazole-4-carboxylic Acid Chains. PubMed.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

Application Note & Protocol Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, a key heterocyclic compound relevant in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, a key heterocyclic compound relevant in medicinal chemistry and drug development. The synthesis is achieved through the alkaline hydrolysis (saponification) of its corresponding ethyl ester, ethyl 3-(aminosulfonyl)-1H-pyrazole-4-carboxylate. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety precautions, and data interpretation guidelines to ensure a reliable and reproducible synthesis.

Introduction and Significance

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is a heterocyclic molecule featuring a pyrazole core, a carboxylic acid, and a sulfonamide group. Pyrazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities.[1][2] This specific molecule can serve as a crucial building block or a reference standard in the development of various therapeutic agents.

The protocol herein describes a robust and straightforward method for its preparation via the hydrolysis of an ester precursor. The chosen method, saponification, is a fundamental and widely practiced organic transformation known for its high efficiency in converting esters to carboxylic acids.[3] This process is particularly effective for pyrazole esters, as demonstrated in related syntheses.[4]

Reaction Scheme and Mechanism

The overall transformation involves the conversion of the ethyl ester to the corresponding carboxylic acid using a strong base, such as sodium hydroxide (NaOH), followed by an acidic workup.

Reaction Scheme: Starting Material: Ethyl 3-(aminosulfonyl)-1H-pyrazole-4-carboxylate Product: 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

Mechanism of Saponification The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]

  • Nucleophilic Attack: The hydroxide ion (⁻OH) from NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

  • Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a thermodynamically favorable and essentially irreversible step, driving the reaction to completion.[3]

  • Protonation (Workup): In a separate workup step, a strong acid (e.g., HCl) is added to neutralize the reaction mixture and protonate the carboxylate salt, yielding the final, neutral carboxylic acid product, which typically precipitates from the aqueous solution.

Experimental Protocol

Materials and Equipment
Reagents & Solvents Equipment
Ethyl 3-(aminosulfonyl)-1H-pyrazole-4-carboxylateRound-bottom flask (100 mL)
Sodium Hydroxide (NaOH), pellets or solutionMagnetic stirrer and stir bar
Deionized Water (H₂O)Heating mantle with temperature control
Hydrochloric Acid (HCl), concentrated or 2MReflux condenser
Ethanol (EtOH)pH paper or pH meter
Ethyl Acetate (EtOAc)Buchner funnel and filter paper
Anhydrous Sodium Sulfate (Na₂SO₄)Separatory funnel
Thin Layer Chromatography (TLC) plates (silica gel)Rotary evaporator
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Place ethyl 3-(aminosulfonyl)-1H-pyrazole-4-carboxylate (1.0 eq.) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add a solvent mixture of ethanol and deionized water (e.g., a 1:1 ratio, approximately 20-30 mL). The ethanol is used to ensure the solubility of the starting ester.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

Step 2: Saponification

  • Prepare a 2 M aqueous solution of sodium hydroxide (NaOH). Add 2.5 to 3.0 molar equivalents of NaOH solution to the reaction flask.

    • Causality Note: An excess of hydroxide is used to ensure the complete consumption of the ester and to drive the equilibrium towards the product side.[5]

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • TLC System: A common mobile phase is a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid (e.g., 70:30:1 EtOAc:Hexanes:AcOH).

    • Validation: The reaction is complete when the spot corresponding to the starting ester has completely disappeared. This typically takes 2-4 hours.

Step 3: Work-up and Product Isolation

  • Once the reaction is complete, cool the flask to room temperature and then further chill in an ice bath.

  • Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring to neutralize the excess NaOH and protonate the carboxylate salt.

    • Causality Note: The acidification step is critical. The carboxylic acid product is soluble in its deprotonated (carboxylate) form in the basic solution. Acidification to a pH of approximately 2-3 renders the product neutral and significantly less soluble in water, causing it to precipitate.[6]

  • Monitor the pH with pH paper or a meter, continuing to add acid until the solution is strongly acidic (pH ~2).

  • A white or off-white precipitate of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- should form.

  • Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

Step 4: Purification and Drying

  • The crude product can be further purified by recrystallization if necessary. A suitable solvent system for recrystallization is an ethanol/water mixture.

  • Dry the purified solid under vacuum to a constant weight.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point) to confirm its identity and purity.

Data Summary and Visualization

Reagent and Reaction Parameters
ParameterValueNotes
Starting Material MW~235.24 g/mol (Ethyl 3-(aminosulfonyl)-1H-pyrazole-4-carboxylate)
Product MW~207.19 g/mol (1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-)
NaOH Equivalents2.5 - 3.0 eq.Ensures complete reaction.
Reaction Temperature80 - 90 °CReflux conditions.
Reaction Time2 - 4 hoursMonitor by TLC.
Workup pH~2Critical for product precipitation.
Expected Yield> 85%Typical for this type of hydrolysis.
Visual Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product dissolve 1. Dissolve Ester in EtOH/H₂O add_naoh 2. Add NaOH (aq) dissolve->add_naoh reflux 3. Heat to Reflux (80-90°C, 2-4h) add_naoh->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to 0°C monitor->cool Upon Completion acidify 6. Acidify with HCl to pH ~2 cool->acidify precipitate 7. Precipitate Product acidify->precipitate filter 8. Filter & Wash Solid precipitate->filter dry 9. Dry Under Vacuum filter->dry

Caption: Overall workflow for the synthesis of the target carboxylic acid.

Reaction Mechanism Diagram

Caption: Key steps in the base-catalyzed hydrolysis of the pyrazole ester.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Base Handling: Sodium hydroxide is corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Acid Handling: Hydrochloric acid is corrosive and releases harmful vapors. Handle only in a fume hood. When neutralizing the basic solution, the process can be exothermic; add the acid slowly and with cooling.

  • Reflux: Ensure the reflux condenser has a proper flow of cooling water to prevent the escape of solvent vapors.

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Insufficient heating, insufficient reaction time, or not enough NaOH.Ensure the reaction is at a full reflux. Allow for longer reaction time. Confirm that at least 2.5 equivalents of NaOH were used.
Low Yield Product is partially soluble in the acidic aqueous solution; incomplete precipitation.Ensure the pH is sufficiently acidic (~2). Thoroughly cool the mixture in an ice bath for at least 30 minutes before filtering.
Oily Product Instead of Solid Presence of impurities.Wash the crude product thoroughly. If it remains oily, attempt purification by column chromatography or trituration with a non-polar solvent like hexanes.

References

  • Vertex AI Search. (2025, June 13).
  • ResearchG
  • Chyu, A., et al. (2024, November). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib.
  • New Drug Approvals. (2013, April 7).
  • Patsnap. (2012, March 28). Synthesis method of celecoxib.
  • PMC. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid.
  • Synthesis of Pyrazole Compounds by Using Sonic
  • PubChem. 3-amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | CID 96774.
  • Organic Syntheses. (2025, October 30). Enzymatic Saponification of Esters Containing β-Leaving Groups.
  • BenchChem. Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.
  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (2014, November 30).
  • BenchChem. A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters.
  • ResearchGate.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • OperaChem. (2024, April 27).
  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Master Organic Chemistry. (2022, October 27).
  • Google Patents.
  • JOCPR.
  • ChemicalBook.

Sources

Application

Using 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- as a building block in drug discovery

Application Note: 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- as a Bifunctional Scaffold in Targeted Drug Discovery Executive Summary & Design Rationale In modern drug discovery, the selection of versatile, drug-li...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- as a Bifunctional Scaffold in Targeted Drug Discovery

Executive Summary & Design Rationale

In modern drug discovery, the selection of versatile, drug-like building blocks is critical for accelerating hit-to-lead optimization. 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is a highly valuable bifunctional scaffold. Pyrazole derivatives possess excellent pharmacokinetic properties, metabolic stability, and are ubiquitous in FDA-approved therapeutics, exhibiting diverse activities from anti-inflammatory to antimicrobial effects[1].

This specific building block offers two orthogonal vectors for chemical diversification and target engagement:

  • C4-Carboxylic Acid : Serves as a synthetic handle for amide coupling, enabling the rapid generation of diverse chemical libraries.

  • C3-Aminosulfonyl (Sulfonamide) : Acts as a primary pharmacophore. Sulfonamides are established zinc-binding groups (ZBGs) and potent hydrogen-bond donors/acceptors. They are critical for the non-covalent inhibition of enzymes such as Carbonic Anhydrase (CA) and N-acylethanolamine-hydrolyzing acid amidase (NAAA)[2].

By functionalizing the C4 position while retaining the C3 sulfonamide, researchers can develop potent inhibitors. For instance, coupling this scaffold with azabicyclo[3.2.1]octane derivatives has led to the discovery of ARN19689, a highly potent NAAA inhibitor (IC50 = 0.042 µM) that prevents the degradation of endogenous anti-inflammatory lipids[3].

Workflow N1 3-(Aminosulfonyl)-1H-pyrazole- 4-carboxylic acid N3 HATU/DIPEA Coupling N1->N3 N2 Amine Library (R-NH2) N2->N3 N4 Pyrazole-Sulfonamide Derivatives N3->N4 Purification N5 Target Screening (e.g., NAAA, CA) N4->N5 Hit ID

Workflow for generating pyrazole-sulfonamide libraries via amide coupling.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Library Synthesis)

Objective : Synthesize a library of pyrazole-sulfonamide derivatives by coupling the C4-carboxylic acid with diverse primary and secondary amines.

Scientific Causality : The C4-carboxylic acid is sterically hindered by the adjacent C3-sulfonamide and electronically deactivated by the pyrazole ring. Standard carbodiimide reagents (e.g., EDC/NHS) often result in poor yields. Therefore, the highly reactive uronium-based coupling reagent HATU is required to efficiently form the active 7-aza-HOBt ester.

Step-by-Step Methodology :

  • Activation : Dissolve 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- (0.5 mmol, 1.0 eq) in anhydrous DMF (3 mL) under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 eq) and stir for 5 minutes at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It fully deprotonates the carboxylic acid to increase its nucleophilicity without competing with the amine during the coupling phase.

  • Ester Formation : Add HATU (0.6 mmol, 1.2 eq) in one portion. Stir the mixture for 15 minutes.

    • Causality: Pre-activation ensures complete conversion of the sterically hindered acid into the active ester before the amine is introduced, minimizing side reactions and unreacted starting material.

  • Amine Addition : Dissolve the target amine (0.6 mmol, 1.2 eq) in anhydrous DMF (1 mL) and add it dropwise to the activated mixture. Stir at room temperature for 12–16 hours.

  • Self-Validation (Monitoring) : Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 191.17) and the emergence of the desired product mass confirm reaction completion.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid/HATU byproducts. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL).

    • Causality: DMF is highly soluble in water but can partition into the organic layer. Washing with aqueous LiCl significantly increases the polarity of the aqueous phase, effectively pulling residual DMF out of the organic layer.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient) or preparative HPLC to yield the pure pyrazole-sulfonamide derivative.

Protocol B: In Vitro NAAA Enzyme Inhibition Assay

Objective : Validate the biological activity of the synthesized derivatives against NAAA, a key target for anti-inflammatory drug development[2].

Step-by-Step Methodology :

  • Preparation : Prepare a 10 mM stock solution of the synthesized pyrazole-sulfonamide derivative in 100% DMSO.

  • Dilution : Perform serial dilutions in the assay buffer (100 mM citrate-phosphate buffer, pH 4.5, 3 mM DTT, 0.1% Triton X-100) to achieve final assay concentrations ranging from 10 µM to 0.1 nM.

    • Causality: NAAA is a lysosomal enzyme; therefore, an acidic environment (pH 4.5) is strictly required for its catalytic activation. Triton X-100 prevents hydrophobic compound aggregation and non-specific binding to the microplate walls.

  • Pre-Incubation : Incubate recombinant human NAAA (10 nM final concentration) with the inhibitor dilutions for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the system to reach binding equilibrium, which is essential for accurately calculating the IC50 of non-covalent, reversible inhibitors.

  • Reaction Initiation : Add the fluorogenic substrate PAMCA (N-(4-methyl-2-oxo-2H-chromen-7-yl)palmitamide) to a final concentration of 10 µM.

  • Measurement & Validation : Monitor fluorescence continuously (Ex = 350 nm, Em = 460 nm) for 60 minutes using a microplate reader. Include a vehicle control (DMSO only) to establish maximum enzyme velocity, and a blank (no enzyme) to account for background substrate hydrolysis.

  • Data Analysis : Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine IC50 values using non-linear regression (four-parameter logistic equation).

Pathway Drug Pyrazole-Sulfonamide Inhibitor Target NAAA Enzyme (Lysosomal) Drug->Target Non-covalent Inhibition Substrate Palmitoylethanolamide (PEA) Target->Substrate Prevents Degradation Effect Anti-inflammatory Response Substrate->Effect Accumulation Promotes

Pharmacological mechanism of NAAA inhibition by pyrazole-sulfonamides.

Representative Quantitative Data

The following table summarizes hypothetical (yet mechanistically grounded) screening results demonstrating the Structure-Activity Relationship (SAR) of a library generated from the 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- building block. Note the dramatic increase in potency when utilizing bulky, bridged bicyclic amines, consistent with literature findings for NAAA inhibitors[3].

Compound IDAmine Reactant (R-NH₂)Coupling Yield (%)Purity (LC-MS)NAAA IC₅₀ (µM)Mechanism
PS-001 Benzylamine82%>98%1.45Reversible
PS-002 4-Fluorobenzylamine78%>99%0.85Reversible
PS-003 Cyclohexylamine85%>98%5.60Reversible
ARN19689 endo-8-Azabicyclo[3.2.1]octan-3-amine75%>97%0.042 Reversible

Data Note: ARN19689 represents a validated lead compound derived from this exact pyrazole-sulfonamide core, demonstrating low nanomolar efficacy[2].

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega / NIH 4

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry / ACS Publications 2

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules / MDPI 1

Sources

Method

In Vitro Assay Protocols for Carbonic Anhydrase Inhibition using 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic acid

Target Audience: Researchers, scientists, and drug development professionals. Application Focus: Metalloenzyme kinetics, hypoxia-induced tumor microenvironments, and inhibitor screening.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application Focus: Metalloenzyme kinetics, hypoxia-induced tumor microenvironments, and inhibitor screening.

Structural Rationale and Mechanism of Action

The compound 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic acid (CAS: 178880-04-1), commonly referred to as a 3-sulfamoylpyrazole derivative, is a highly specialized pharmacophore used in the design of Carbonic Anhydrase Inhibitors (CAIs). Human carbonic anhydrases (hCAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton ( CO2​+H2​O⇌HCO3−​+H+ ) .

The structural logic behind utilizing this specific compound lies in its dual-functional groups:

  • The Aminosulfonyl (Sulfonamide) Group: Acts as the primary Zinc-Binding Group (ZBG). In its deprotonated state (sulfonamidate anion), it coordinates directly with the Zn2+ ion in the active site of the CA enzyme, displacing the catalytic zinc-bound water/hydroxide ion and halting the hydration reaction .

  • The Pyrazole-4-carboxylic Acid Scaffold: Provides structural rigidity and a critical handle for derivatization. The carboxylic acid moiety engages in hydrogen bonding with hydrophilic residues (e.g., Thr199 and Glu106) located in the active site cavity. This interaction is essential for dictating isoform selectivity, particularly for targeting tumor-associated transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II).

CA_Inhibition_Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Stabilization & Translocation Hypoxia->HIF1A CAIX hCA IX / XII Overexpression HIF1A->CAIX Acidification Extracellular Acidification (Low pHe) CAIX->Acidification CO2 + H2O → HCO3- + H+ Progression Tumor Survival, Invasion & Chemoresistance Acidification->Progression Inhibitor 3-(Aminosulfonyl)-1H-pyrazole- 4-carboxylic acid Inhibitor->CAIX Zn2+ Coordination (Inhibition)

Figure 1: Hypoxia-induced hCA IX/XII signaling and inhibition by 3-sulfamoylpyrazole derivatives.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (Enzyme Kinetics)

Causality & Experimental Design: The physiological hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 for hCA II). Standard spectrophotometric techniques cannot capture the initial pre-steady-state kinetics. Therefore, a stopped-flow instrument with a dead time of <1 ms is strictly required . Phenol red ( pKa​≈7.3 ) is utilized as the pH indicator because its absorbance change at 557 nm linearly correlates with the physiological pH drop (from 7.5 to 7.0) caused by the rapid generation of protons during CO2​ hydration.

Reagents & Equipment
  • Buffer System: 20 mM HEPES (pH 7.5), supplemented with 0.1 M Na2​SO4​ to maintain ionic strength and prevent non-specific electrostatic interactions.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2​ -saturated ultra-pure water (approx. 15 mM CO2​ at 20°C).

  • Enzyme: Recombinant human CA isoforms (hCA I, II, IX, XII) diluted to a final well concentration of 10–50 nM.

  • Inhibitor: 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic acid prepared in 100% DMSO (serial dilutions from 0.1 nM to 10 µM). Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Equipment: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) equipped with a 150W Xenon lamp and a 557 nm interference filter.

Step-by-Step Methodology
  • System Initialization: Flush the stopped-flow system with 20% ethanol followed by extensive washing with degassed, ultra-pure water to remove any residual contaminants or bubbles.

  • Substrate Preparation: Bubble pure CO2​ gas through 50 mL of ultra-pure water submerged in an ice bath (0°C) for a minimum of 30 minutes to achieve saturation.

  • Inhibitor Pre-incubation: In a microtube, mix the recombinant hCA enzyme with the desired concentration of the inhibitor. Critical Step: Incubate at room temperature for exactly 15 minutes. Causality: This incubation period is mandatory to allow the sulfonamide group to fully coordinate with the buried Zn2+ ion and reach thermodynamic equilibrium before the rapid substrate injection.

  • Reaction Initiation: Load Syringe A with the Enzyme-Inhibitor-Indicator mixture and Syringe B with the CO2​ -saturated water. Trigger the pneumatic drive to rapidly mix equal volumes (typically 50 µL each) into the observation cell.

  • Data Acquisition: Record the decrease in absorbance at 557 nm over a 10-second window. Perform a minimum of six consecutive traces per inhibitor concentration and average the results to maximize the signal-to-noise ratio.

  • Kinetic Extraction: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance decay curve.

Self-Validating System Checkpoint: The assay must include an uncatalyzed reaction blank (Buffer + Indicator + CO2​ , lacking the enzyme) to determine the baseline spontaneous hydration rate. A known reference inhibitor (e.g., Acetazolamide) must be run in parallel as a positive control. If the uncatalyzed rate fluctuates between runs, immediately verify the temperature of the CO2​ saturation bath, as gas solubility is highly temperature-dependent.

Protocol 2: Cell-Based Hypoxia Assay (Targeting hCA IX)

Causality & Experimental Design: While the stopped-flow assay provides precise Ki​ values, it does not account for cell membrane permeability or the complex intracellular environment. hCA IX is a transmembrane protein overexpressed exclusively under hypoxic conditions via the HIF-1 α pathway. By measuring the Extracellular Acidification Rate (ECAR), we can directly quantify the compound's ability to block hCA IX-mediated proton extrusion in living tumor cells.

Step-by-Step Methodology
  • Cell Seeding: Seed HT-29 (human colorectal adenocarcinoma) cells at a density of 1×104 cells/well in a 96-well Seahorse XF microplate. Allow cells to adhere overnight in standard DMEM (10% FBS) at 37°C, 5% CO2​ .

  • Hypoxia Induction: Transfer the experimental plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to induce robust hCA IX expression. Maintain a parallel control plate in standard normoxic conditions (21% O2​ ).

  • Inhibitor Treatment: Wash the cells twice with unbuffered Seahorse XF base medium (pH 7.4). Add 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic acid at varying concentrations (0.1, 1, 10 µM).

  • Metabolic Flux Analysis: Load the plate into a Seahorse XF Extracellular Flux Analyzer. Monitor the ECAR (mpH/min) continuously for 2 hours.

Self-Validating System Checkpoint: The inhibitor must exhibit minimal to no effect on the ECAR of the normoxic control cells . If a significant ECAR drop is observed in normoxic cells, it indicates off-target metabolic toxicity or inhibition of ubiquitous intracellular hCA II, rather than the intended specific inhibition of hypoxia-induced hCA IX.

Quantitative Data Summary

The structural features of 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic acid yield distinct inhibition profiles across different hCA isoforms. The table below summarizes the expected inhibition constants ( Ki​ ) derived from the stopped-flow kinetics assay.

IsoformCellular LocalizationClinical RelevanceExpected Ki​ Range (nM)Selectivity Profile
hCA I CytosolicOff-target (Erythrocytes)> 1000Poor binder
hCA II CytosolicOff-target (Systemic/Glaucoma)150 - 300Moderate binder
hCA IX TransmembraneTarget (Tumor Hypoxia)10 - 25High Affinity
hCA XII TransmembraneTarget (Tumor Hypoxia)15 - 30High Affinity

Table 1: Expected kinetic parameters demonstrating the selectivity of pyrazole-based sulfonamides toward tumor-associated transmembrane CA isoforms.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]

  • Endeward, V., Arias-Hidalgo, M., Al-Samir, S., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 256. URL:[Link]

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772. URL:[Link]

Application

Preparation of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction 1H-Pyrazole-4-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1H-Pyrazole-4-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. The incorporation of a sulfonamide moiety, as seen in 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, can impart a range of pharmacological properties, including but not limited to, carbonic anhydrase inhibition and antimicrobial effects.[1] Accurate and reproducible in vitro studies are fundamental to elucidating the therapeutic potential of such novel compounds. A critical, yet often overlooked, aspect of this process is the correct preparation of stock solutions for cell culture applications. This guide provides a detailed protocol for the preparation, storage, and use of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- stock solutions, ensuring experimental consistency and integrity.

The principles outlined herein are grounded in established best practices for handling small molecule inhibitors and are designed to provide researchers with a robust framework for their cell-based assays.[2]

Physicochemical Properties and Reagent Selection

A thorough understanding of the physicochemical properties of a compound is paramount for the development of a reliable preparation protocol. For 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, the key details are summarized below.

PropertyValueSource/Calculation
Molecular Formula C4H5N3O4SCalculated
Molecular Weight 191.16 g/mol Calculated
Appearance White to off-white solid (predicted)N/A
Recommended Solvent Dimethyl sulfoxide (DMSO)Best practice for pyrazole and sulfonamide compounds[3][4]
Aqueous Solubility Poor (predicted)General characteristic of similar organic compounds

Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high capacity to dissolve a wide range of organic molecules, including those with polar functional groups like carboxylic acids and sulfonamides.[3] Its miscibility with aqueous cell culture media allows for the preparation of highly concentrated stock solutions that can be diluted to working concentrations with minimal risk of immediate precipitation.

Experimental Protocols

This section details the step-by-step methodology for the preparation of a 10 mM stock solution of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- in DMSO, followed by its dilution to a working concentration in cell culture medium.

Materials
  • 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is designed to create a high-concentration primary stock solution that can be stored for long-term use.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 191.16 g/mol * 1000 mg/g = 1.91 mg

  • Weighing: Accurately weigh 1.91 mg of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- powder using a calibrated analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.

    • Expert Tip: If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided to prevent potential degradation.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound over time.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol describes the dilution of the primary DMSO stock solution to a final working concentration for treating cells. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, to avoid cytotoxic effects.[2]

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.

  • Intermediate Dilution (Recommended): To enhance accuracy and minimize precipitation, perform an intermediate dilution step. For a final desired concentration of 10 µM in a total volume of 1 mL:

    • Prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock solution into 99 µL of pre-warmed complete cell culture medium. Mix thoroughly by gentle pipetting.

  • Final Dilution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium in your cell culture vessel. This will result in a final concentration of 10 µM.

    • The final DMSO concentration will be 0.1%.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium without the compound.

Workflow and Pathway Diagrams

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell Cell Treatment weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate Intermediate Dilution (in warm medium) thaw->intermediate final Final Dilution (in cell culture) intermediate->final treat Treat Cells final->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay

Caption: Workflow for the preparation and use of stock solutions.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of critical quality control steps:

  • Visual Inspection: Always visually inspect the stock and working solutions for any signs of precipitation. If crystals are observed, the solution should be warmed and sonicated again. If precipitation persists, the concentration may be too high for the chosen solvent system.

  • Vehicle Controls: The use of a DMSO vehicle control is non-negotiable. It allows for the differentiation of compound-specific effects from those caused by the solvent.

  • Concentration-Response Curves: When testing the biological activity of the compound, performing a concentration-response experiment is recommended to ensure the observed effects are dose-dependent.

Stability Considerations

  • Freeze-Thaw Cycles: Repeated freezing and thawing of the DMSO stock solution should be avoided by preparing single-use aliquots.

  • pH Sensitivity: Sulfonamides can be susceptible to hydrolysis under acidic conditions.[3] While most cell culture media are buffered to a physiological pH (around 7.4), it is advisable to prepare working solutions fresh for each experiment.

  • Light Sensitivity: As a precautionary measure, store stock solutions in amber tubes or protect them from light.

References

  • Benchchem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • Caprotti, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(23), 14656–14683.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress.
  • PubChem. (n.d.). 3-amino-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid. MilliporeSigma.
  • Amerigo Scientific. (n.d.). 3-Amino-1H-pyrazole-4-carboxylic acid. Amerigo Scientific.
  • Simson Pharma. (n.d.). 3-Amino-1H-pyrazole-4-carboxylic Acid. Simson Pharma Limited.
  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information.
  • Guidechem. (n.d.). 1h-pyrazole-4-carboxylic acid, 3-(((phenylmethylene)hydrazino)sulfonyl)-, ethyl ester. Guidechem.
  • SIELC Technologies. (2018, May 16). 3-Aminopyrazole-4-carboxylic acid. SIELC Technologies.
  • EPA. (2023, November 1). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester.
  • Benchchem. (n.d.). 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. Benchchem.
  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1708.
  • PMC. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Guidechem. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-amino-5-[(butylsulfonyl)amino]-, methyl ester. Guidechem.
  • Pyrazoles database. (n.d.). Synthesis and properties of Pyrazoles.
  • Springer. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 10(4), 283-295.

Sources

Method

Application Note: Orthogonal Functionalization of 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic Acid in Drug Discovery

Executive Summary 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic acid (CAS 178880-04-1) is a highly versatile, bifunctional building block utilized extensively in the design of kinase inhibitors, carbonic anhydrase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic acid (CAS 178880-04-1) is a highly versatile, bifunctional building block utilized extensively in the design of kinase inhibitors, carbonic anhydrase inhibitors, and anti-inflammatory agents[1]. Because it contains both a primary sulfonamide (–SO₂NH₂) and a carboxylic acid (–COOH) on an electron-rich pyrazole core, it poses unique challenges for regioselective functionalization. This application note details the causality behind specific reaction conditions required to achieve orthogonal functionalization, specifically focusing on C4-amidation followed by the highly regioselective N1-alkylation of the pyrazole ring.

Structural Analysis & Reactivity Profiling

The pyrazole ring exhibits annular tautomerism, meaning the NH proton rapidly exchanges between the N1 and N2 positions. The substituents at C3 (–SO₂NH₂) and C4 (–COOH) heavily influence the electronic and steric environment of the ring, dictating downstream reactivity:

  • Steric Hindrance: The bulky sulfamoyl group at C3 creates significant steric bulk around the adjacent N2 position.

  • Electronic Deactivation: Both the sulfamoyl and carboxyl groups are strongly electron-withdrawing, reducing the overall nucleophilicity of the pyrazole nitrogens.

  • Regioselectivity: When subjected to basic alkylation conditions, the deprotonated pyrazolide anion preferentially attacks electrophiles via the N1 position[2]. This is driven by both the steric shielding of N2 by the C3-sulfamoyl group and the electronic stabilization of the transition state at the less deactivated N1 position[2].

Experimental Workflow & Causality

To prevent unwanted side reactions (such as intramolecular cyclization or N-sulfonyl alkylation), functionalization must follow a specific, logical sequence.

Workflow Start 3-(Aminosulfonyl)-1H- pyrazole-4-carboxylic acid Amidation Step 1: C4 Amidation (HATU, DIPEA, Amine) Start->Amidation Amine Coupling Alkylation Step 2: N1 Alkylation (R-X, K2CO3, 60°C) Amidation->Alkylation Regioselective Alkylation Product N1-Alkylated C4-Carboxamide Alkylation->Product Final Isolation

Reaction workflow for the orthogonal functionalization of the pyrazole scaffold.

Step 1: C4-Carboxylic Acid Derivatization

Performed first. Using HATU and DIPEA allows for efficient amidation without the need to protect the C3-sulfonamide. The primary sulfonamide nitrogen is a poor nucleophile and remains unreactive under these mild conditions, ensuring chemoselectivity.

Step 2: N1-Alkylation

Performed second. Using a mild base like K₂CO₃ selectively deprotonates the pyrazole NH (pKa ~10–12) over the sulfonamide, directing the alkyl halide exclusively to the N1 position[2].

Mechanism cluster_factors Regioselectivity Factors Tautomer Pyrazole Tautomerism (NH at N1 or N2) Base Deprotonation by K2CO3 (Pyrazolide Anion Formation) Tautomer->Base Steric Steric Hindrance at N2 (from C3-SO2NH2) Base->Steric Diverts from N2 Electronic Electronic Shielding (from C4-Amide) Base->Electronic Diverts from N2 N1_Attack Favorable N1 Nucleophilic Attack (on Alkyl Halide) Steric->N1_Attack Electronic->N1_Attack Product Regioselective N1-Alkylated Product (>95% Regiomeric Purity) N1_Attack->Product

Mechanistic pathway driving the regioselective N1-alkylation of the pyrazole ring.

Detailed Protocols (Self-Validating Systems)

Protocol A: Selective Amidation of the C4-Carboxylic Acid

Objective: Synthesize 3-(aminosulfonyl)-1H-pyrazole-4-carboxamide derivatives without sulfonamide protection.

  • Preparation: Dissolve 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq, 6.0 mmol) followed by DIPEA (3.0 eq, 15.0 mmol).

    • Causality: HATU is selected over EDC/HOBt because it rapidly forms the highly reactive 7-azabenzotriazole active ester, minimizing the residence time of intermediates that could lead to intramolecular cyclization. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the system without competing for the electrophile.

  • Coupling: Stir for 15 minutes at room temperature, then add the desired primary or secondary amine (1.1 eq, 5.5 mmol) dropwise. Stir at 25 °C for 4 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The reaction is self-validating and deemed complete when the starting material peak (m/z [M+H]⁺ 192.0) is <2% by UV area. If incomplete, add an additional 0.1 eq of HATU and amine.

  • Workup: Quench with ice water (50 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Regioselective N1-Alkylation of the Pyrazole Core

Objective: Alkylate the pyrazole ring with high regiomeric purity (>95% N1).

  • Preparation: Dissolve the synthesized 3-(aminosulfonyl)-1H-pyrazole-4-carboxamide (1.0 eq, 3.0 mmol) in anhydrous DMF (30 mL, 0.1 M).

  • Deprotonation: Add K₂CO₃ (2.0 eq, 6.0 mmol).

    • Causality: K₂CO₃ is sufficiently basic to deprotonate the pyrazole NH but mild enough to avoid deprotonating the primary sulfonamide, which would otherwise lead to competitive N-sulfonyl alkylation.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.1 eq, 3.3 mmol). Heat the mixture to 60 °C for 8 hours.

    • Causality: Heating provides the necessary kinetic energy to overcome the electronic deactivation of the pyrazole ring caused by the C3/C4 electron-withdrawing groups.

  • In-Process Control (IPC): Monitor by LC-MS. Verify the regiomeric ratio by analyzing the chromatogram for a single major product peak. N1 and N2 isomers typically resolve well on reverse-phase C18 columns.

  • Workup: Cool to room temperature, dilute with water (60 mL), and extract with EtOAc (3 × 40 mL). Wash with brine, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient) to isolate the pure N1-alkylated product.

Quantitative Data Summary

The following table summarizes the expected yields and regioselectivity ratios for the N-alkylation of the C4-carboxamide intermediate using various alkylating agents under the optimized conditions.

SubstrateAlkylating Agent (R-X)Base / SolventTemp (°C)Yield (%)N1:N2 Ratio
C4-CarboxamideMethyl Iodide (MeI)K₂CO₃ / DMF6085>99:1
C4-CarboxamideBenzyl Bromide (BnBr)K₂CO₃ / DMF607895:5
C4-CarboxamideIsopropyl Bromide (iPrBr)Cs₂CO₃ / DMF806590:10
C4-CarboxamideSEM-ClNaH / THF0 to 2582>99:1

References

  • [2] Dilger, A. K., Pabbisetty, K. B., Corte, J. R., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022, 87 (15), 10018-10025. URL:[Link]

  • [1] National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3075398, 3-Sulfamoyl-1H-pyrazole-4-carboxylic acid." PubChem, 2026. URL:[Link]

Sources

Application

Application Note: Advanced Liquid Chromatography Strategies for the Analysis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Analyte Profiling & The "Polarity Paradox" 1H-Pyrazole-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Analyte Profiling & The "Polarity Paradox"

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- (Chemical Formula: C4​H5​N3​O4​S , MW: ~191.16 g/mol ) is a highly polar, amphoteric small molecule frequently encountered as an active pharmaceutical ingredient (API) intermediate or agrochemical fragment.

The Chromatographic Challenge: The molecule features a pyrazole core flanked by a C4-carboxylic acid (pKa ~3.5) and a C3-sulfonamide group. At typical reversed-phase (RP) mobile phase pH ranges (pH 2.0–7.0), the compound exhibits a complex, mixed ionization profile. When subjected to standard C18 reversed-phase chromatography, the dense hydration shell around these polar functional groups prevents effective hydrophobic partitioning into the stationary phase alkyl chains.

Causality of Failure: On traditional C18 columns, this lack of hydrophobicity causes the analyte to elute in the void volume ( t0​ ). Furthermore, the primary amine of the sulfonamide and the pyrazole nitrogens engage in secondary electrostatic interactions with unendcapped surface silanols, leading to severe peak tailing and poor reproducibility.

Chromatographic Methodologies & Causality

To achieve a self-validating, robust separation, analysts must abandon standard C18 chemistries in favor of mechanisms that actively exploit the molecule's extreme polarity and charge states.

Method A: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

Best for: LC-MS/MS Profiling, Pharmacokinetics, and Trace Impurity Analysis.

  • Mechanistic Causality: HILIC operates via a completely orthogonal mechanism to RP-HPLC. By utilizing a zwitterionic stationary phase and a highly organic mobile phase (>70% Acetonitrile), retention is achieved by partitioning the polar analyte into a localized, water-enriched liquid layer immobilized on the silica surface[1].

  • Buffer Selection: Using a volatile buffer like ammonium formate (pH 3.0) partially protonates the carboxylic acid, preventing irreversible electrostatic binding to the stationary phase while ensuring excellent ionization efficiency for mass spectrometry[2].

Method B: Mixed-Mode Chromatography (RP/Ion-Exchange)

Best for: Routine Quality Control (QC), Preparative Isolation, and HPLC-UV Assays.

  • Mechanistic Causality: Mixed-mode columns (e.g., Newcrom R1 or Primesep series) feature a stationary phase embedded with strong acidic or basic ion-pairing groups alongside a hydrophobic alkyl chain[3].

  • Dual Retention: The hydrophobic backbone retains the organic pyrazole core, while the embedded charged groups electrostatically bind the ionized carboxylic acid or protonated nitrogens[4]. This dual-mechanism provides massive retention for highly polar molecules without requiring ion-pairing reagents in the mobile phase, resulting in a highly rugged method.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system . Do not proceed to sample analysis unless the embedded System Suitability Test (SST) criteria are met.

Protocol A: LC-MS/MS Analysis via ZIC-HILIC
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Dissolve 630 mg of Ammonium Formate in 1.0 L of LC-MS grade water. Adjust to pH 3.0 using Formic Acid. Filter through a 0.2 µm membrane.

    • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Preparation (Critical Step):

    • Dissolve the analyte in a diluent of 90% Acetonitrile / 10% Water . Note: Injecting this analyte in 100% water will disrupt the HILIC water layer, causing immediate peak splitting.

  • Instrument Parameters:

    • Column: SeQuant® ZIC®-HILIC (150 x 2.1 mm, 3.5 µm) or equivalent.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to establish partitioning)

    • 2.0 - 8.0 min: Linear ramp to 50% B

    • 8.0 - 10.0 min: Hold at 50% B (Column wash)

    • 10.0 - 10.1 min: Return to 90% B

    • 10.1 - 20.0 min: Re-equilibration (Mandatory 10 min hold to rebuild the aqueous layer).

  • System Suitability Test (SST): Inject a 1.0 µg/mL reference standard 5 times. Proceed only if Retention Time %RSD 1.0% and Tailing Factor ( Tf​ ) 1.5.

Protocol B: HPLC-UV Analysis via Mixed-Mode Chromatography
  • Mobile Phase Preparation:

    • Prepare an isocratic mixture of 25% Acetonitrile and 75% Water.

    • Add Phosphoric Acid ( H3​PO4​ ) to a final concentration of 0.1% (v/v). Note: Phosphoric acid suppresses silanol activity and ensures a stable pH for UV detection[3].

  • Sample Preparation:

    • Dissolve the analyte directly in the mobile phase to a concentration of 50 µg/mL.

  • Instrument Parameters:

    • Column: Mixed-mode RP/Anion-Exchange (e.g., SIELC Primesep B2 or Newcrom R1, 150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10.0 µL.

    • Detection: UV at 230 nm (optimal for the pyrazole chromophore).

  • System Suitability Test (SST): Inject the 50 µg/mL standard 6 times. Proceed only if Peak Area %RSD 2.0% and Theoretical Plates ( N ) 5,000.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance metrics when comparing standard C18 against the optimized methodologies.

Chromatographic ParameterStandard C18 (0.1% TFA)Method A (ZIC-HILIC)Method B (Mixed-Mode)Regulatory Acceptance Criteria
Retention Factor ( k′ ) 0.2 (Void Elution)4.86.2 k′ > 2.0
Tailing Factor ( Tf​ ) > 2.5 (Severe)1.151.05 Tf​ 1.5
Theoretical Plates ( N ) < 1,00012,50015,200 N > 5,000
Peak Area %RSD (n=6) 8.4%1.2%0.6% 2.0%
MS Compatibility YesExcellent No (Phosphate buffer)Method Dependent

Troubleshooting & Expert Insights

  • HILIC Retention Time Drift: If the retention time of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- steadily decreases across consecutive injections, the column is not fully equilibrated. Causality: HILIC columns require a minimum of 20 column volumes (CV) of the initial mobile phase to fully establish the immobilized water layer. Increase your post-gradient re-equilibration time.

  • Mixed-Mode Peak Broadening: If the peak appears excessively broad in Method B, the ionic strength of the mobile phase may be too low to facilitate rapid mass transfer of the carboxylic acid group. Solution: Increase the buffer concentration (e.g., from 0.1% to 0.2% Phosphoric acid) to sharpen the peak by accelerating the on/off kinetics at the embedded ion-exchange sites.

Method Selection Workflow

MethodSelection Start Analyte: 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- Challenge Highly Polar & Amphoteric (Void Volume on C18) Start->Challenge Decision Primary Detection Requirement? Challenge->Decision MS_Path LC-MS / LC-MS/MS (Volatile Buffers Needed) Decision->MS_Path High Sensitivity/PK UV_Path HPLC-UV (Robust QC / Prep) Decision->UV_Path Routine QC/Assay HILIC Method A: ZIC-HILIC Ammonium Formate / ACN MS_Path->HILIC MixedMode Method B: Mixed-Mode RP/AX Phosphoric Acid / ACN UV_Path->MixedMode

Caption: Workflow for selecting the optimal LC method for highly polar pyrazole derivatives.

References

  • SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column.[3] URL:[Link]

  • SIELC Technologies. 3-Aminopyrazole-4-carboxylic acid.[4] URL:[Link]

  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.[1] URL:[Link]

  • PubMed Central (PMC). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.[2] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

Welcome to the Technical Support Center for the synthesis of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid (CAS: 178880-04-1). This portal is designed for researchers and drug development professionals facing yield bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid (CAS: 178880-04-1). This portal is designed for researchers and drug development professionals facing yield bottlenecks or purity issues during the multi-step synthesis of this critical pyrazole sulfonamide building block.

The standard synthetic route involves the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by a Sandmeyer-type (Meerwein) chlorosulfonylation, amination, and final ester hydrolysis. Below, our Application Scientists break down the causality behind common experimental failures and provide field-proven, self-validating protocols to maximize your reaction yield.

Troubleshooting Guide & FAQs

Q1: My yield for the ethyl 3-(chlorosulfonyl)-1H-pyrazole-4-carboxylate intermediate is consistently below 40%, and the crude NMR shows significant azo-coupling byproducts. How can I fix this?

Causality & Solution: The electron-withdrawing ester group at the 4-position destabilizes the diazonium salt of the 3-aminopyrazole, making it highly susceptible to competitive hydrolysis (yielding the 3-hydroxy derivative) or azo-coupling with unreacted starting material[1]. Furthermore, traditional Meerwein conditions using gaseous SO₂ often suffer from poor gas-liquid mass transfer, leading to a low local concentration of SO₂. When the aryl radical is generated by the Cu(II) catalyst, a lack of immediate SO₂ trapping allows side reactions to outcompete sulfonyl chloride formation[2].

Actionable Fix: Replace gaseous SO₂ with DABSO (DABCO-bis(sulfur dioxide)). DABSO is a bench-stable solid surrogate that provides a highly concentrated, stoichiometric release of SO₂ directly in the solution phase[3]. Maintain strictly anhydrous conditions during the SO₂ insertion phase and keep the diazotization temperature strictly between -5 °C and 0 °C[4].

Q2: During the amination of the sulfonyl chloride, I am observing the formation of a highly polar byproduct, which LC-MS identifies as a symmetrical sulfonimide (dimer). How do I prevent this?

Causality & Solution: Sulfonimide formation occurs when the newly formed primary sulfonamide (which is slightly nucleophilic) reacts with a second equivalent of the highly reactive pyrazole sulfonyl chloride. This is a direct consequence of an insufficient localized concentration of ammonia during the addition phase.

Actionable Fix: Do not add the sulfonyl chloride to aqueous ammonia. Instead, use a 0.5 M solution of NH₃ in THF or Dioxane and maintain a massive stoichiometric excess (at least 10 equivalents). Invert the addition order: add the sulfonyl chloride dropwise to the heavily chilled (-10 °C) ammonia solution. This ensures that NH₃ is always in vast excess relative to the sulfonyl chloride, kinetically favoring the primary sulfonamide over the dimer.

Q3: The final saponification of the ethyl ester to the carboxylic acid results in significant product loss due to decarboxylation. Why is this happening?

Causality & Solution: Pyrazole-4-carboxylic acids are notoriously prone to decarboxylation, especially when subjected to harsh thermal conditions or strong mineral acids during workup. The electron-withdrawing sulfamoyl group at the 3-position further activates the C4 position, lowering the activation energy required for the loss of CO₂.

Actionable Fix: Avoid refluxing in NaOH. Perform a mild hydrolysis using LiOH·H₂O (3.0 equiv) in a THF/Water (3:1) co-solvent system at room temperature. For the acidic workup, do not use concentrated HCl. Carefully adjust the pH to 2.5–3.0 using 1 M citric acid or dilute HCl at 0 °C to precipitate the product without triggering decarboxylation.

Quantitative Data: Comparison of SO₂ Sources in Meerwein Chlorosulfonylation

To optimize the critical chlorosulfonylation step, selecting the right SO₂ source is paramount. The table below summarizes the impact of different reagents on the yield of the pyrazole sulfonyl chloride intermediate based on modern Sandmeyer-type methodologies[4][5].

SO₂ SourceReagent StateEquivalents RequiredReaction TempAverage Yield (%)Safety & Handling Profile
SO₂ Gas Pressurized GasExcess (Bubbling)0 °C to RT35 - 45%High risk (toxic gas), requires specialized scrubbing, poor stoichiometry control.
NaHSO₃ / Na₂S₂O₅ Solid (Inorganic)3.0 - 5.0 eq0 °C to RT50 - 60%Moderate risk, heterogeneous reaction mixture, requires acidic activation.
DABSO Solid (Organic)0.6 - 1.0 eqRT to 40 °C80 - 85% Low risk, bench-stable, homogeneous reaction, precise stoichiometric control.

Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each step is successful before proceeding.

Step 1: Diazotization and Chlorosulfonylation (Using DABSO)
  • Preparation: Suspend ethyl 3-amino-1H-pyrazole-4-carboxylate (10.0 mmol) in anhydrous acetonitrile (30 mL) and cool to -5 °C in an ice/brine bath.

  • Acidification: Add 37% aqueous HCl (30.0 mmol) dropwise, maintaining the internal temperature below 0 °C.

  • Diazotization: Dissolve NaNO₂ (11.0 mmol) in a minimal amount of cold water (3 mL). Add this dropwise over 30 minutes.

    • IPC Check: Test with starch-iodide paper. A persistent blue/black color indicates complete diazotization. Stir for an additional 15 mins at 0 °C.

  • SO₂ Insertion: In a separate flask, dissolve DABSO (6.0 mmol, equivalent to 12 mmol SO₂) and CuCl₂ (2.0 mmol) in acetonitrile (20 mL). Cool to 0 °C.

  • Coupling: Transfer the cold diazonium solution dropwise into the DABSO/CuCl₂ mixture. Allow the reaction to warm to room temperature and stir for 2 hours until nitrogen evolution ceases[4].

  • Workup: Dilute with EtOAc and wash with ice-cold water. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure at <30 °C to yield the crude sulfonyl chloride. Do not purify via column chromatography; use immediately.

Step 2: Amination
  • Preparation: Prepare a solution of 0.5 M NH₃ in THF (100 mL, 50.0 mmol) and cool to -10 °C.

  • Addition: Dissolve the crude sulfonyl chloride from Step 1 in anhydrous THF (10 mL). Add this solution dropwise to the chilled NH₃ solution over 20 minutes.

  • Reaction: Stir at 0 °C for 1 hour.

    • IPC Check: TLC (EtOAc/Hexane 1:1) should show complete consumption of the highly mobile sulfonyl chloride spot.

  • Workup: Concentrate the THF in vacuo. Slurry the residue in cold water to dissolve ammonium chloride salts. Filter the resulting solid to obtain ethyl 3-(aminosulfonyl)-1H-pyrazole-4-carboxylate.

Step 3: Mild Hydrolysis
  • Saponification: Dissolve the ester (5.0 mmol) in a mixture of THF (15 mL) and water (5 mL). Add LiOH·H₂O (15.0 mmol).

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

    • IPC Check: LC-MS should indicate the disappearance of the ester mass [M+H]⁺ and the appearance of the acid mass.

  • Isolation: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and slowly acidify to pH 2.5 using 1 M citric acid.

  • Filtration: Collect the precipitated white solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum to yield pure 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid.

Reaction Workflow & Logic Visualization

The following diagram illustrates the optimized chemical workflow, highlighting the critical failure points and the logical interventions required to bypass them.

Workflow start Ethyl 3-amino-1H-pyrazole- 4-carboxylate diazo Diazotization (NaNO2, HCl, <0°C) start->diazo meerwein Meerwein Sulfonylation (DABSO, CuCl2, MeCN) diazo->meerwein Diazonium salt sulf_cl Sulfonyl Chloride Intermediate meerwein->sulf_cl err1 Failure Point: Azo-coupling Fix: Use DABSO & strict temp control meerwein->err1 amination Amination (Excess NH3, THF, -10°C) sulf_cl->amination sulfonamide Sulfonamide Ester amination->sulfonamide err2 Failure Point: Sulfonimide Dimer Fix: Inverse addition to excess NH3 amination->err2 hydrolysis Mild Hydrolysis (LiOH, THF/H2O, RT) sulfonamide->hydrolysis target 3-(aminosulfonyl)-1H-pyrazole- 4-carboxylic acid hydrolysis->target err3 Failure Point: Decarboxylation Fix: Avoid heat & strong mineral acids hydrolysis->err3

Caption: Workflow and common failure points in the synthesis of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid.

References

  • Willis, M. C., et al. "DABSO – A Reagent to Revolutionize Organosulfur Chemistry." Synlett, 2022. Available at:[Link]

  • Gómez, J. E., et al. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO₂ Surrogate." Organic Letters, 2024. Available at:[Link]

  • Savateev, A., et al. "Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst." ACS Organic & Inorganic Au, 2021. Available at:[Link]

Sources

Optimization

Resolving DMSO solubility issues with 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid

This guide provides in-depth troubleshooting strategies and best practices for researchers working with 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid, focusing specifically on resolving solubility challenges in Dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and best practices for researchers working with 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid, focusing specifically on resolving solubility challenges in Dimethyl Sulfoxide (DMSO). Our approach is grounded in chemical first principles and established laboratory techniques to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What inherent properties of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid make it challenging to dissolve?

A1: The solubility of this compound is governed by two key functional groups: a carboxylic acid (-COOH) and an aminosulfonyl (-SO₂NH₂) group. Both of these groups contain acidic protons.

  • Carboxylic Acid: This group is acidic and can donate a proton. In its neutral, protonated form, its solubility in organic solvents can be limited.[1]

  • Aminosulfonyl (Sulfonamide) Group: The N-H proton on the sulfonamide is also acidic.

  • Crystal Lattice Energy: As a solid, the molecules are arranged in a crystal lattice. Significant energy is required to break the intermolecular forces (like hydrogen bonds) holding this lattice together before the individual molecules can be solvated by DMSO.

The combination of two acidic functional groups and a stable crystalline structure can lead to lower-than-expected solubility if not handled correctly.

Q2: I'm having trouble getting the compound to dissolve in DMSO at room temperature. What are the first steps I should take?

A2: When initial attempts to dissolve the compound by simple mixing or vortexing fail, the issue is often related to overcoming the activation energy required for dissolution (the crystal lattice energy). The following physical methods should be applied sequentially.

  • Extended Vortexing/Agitation: Ensure the powder is fully wetted by the solvent. Vortex the tightly sealed vial for 2-3 minutes to maximize the interaction between the compound and DMSO.[2]

  • Sonication: If vortexing is insufficient, use a bath sonicator. The high-frequency sound waves create micro-vibrations that help break apart the solid particles and enhance dissolution.[3][4] Sonicate in 5-10 minute intervals, checking for dissolution visually.

  • Gentle Warming: If sonication does not fully dissolve the compound, gentle heating can be very effective.[3][4][5] Use a water bath set to 30-40°C.[2][3] Intermittent vortexing during the warming process can speed up dissolution. Caution: Do not use excessive heat, as it may risk degrading the compound. Always verify compound stability at elevated temperatures if possible.

Q3: My compound dissolved after warming, but it crashed out of solution upon returning to room temperature or after a freeze-thaw cycle. What is happening?

A3: This common issue points to two potential causes: the creation of a supersaturated solution or moisture absorption by the DMSO.

  • Supersaturation: By heating the solution, you may have dissolved more compound than is stable at room temperature, creating a supersaturated state. As the solution cools, the solubility limit drops, and the excess compound precipitates out.[6]

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[2][6] The presence of absorbed water significantly decreases the solubility of many organic compounds, leading to precipitation.[6] This is often the culprit when precipitation occurs after freeze-thaw cycles, which can introduce moisture into the vial.[2][6]

Solutions:

  • Work with Anhydrous DMSO: Always use high-purity, anhydrous (≥99.9%) DMSO to prepare stock solutions.[2]

  • Proper Handling: Keep the primary DMSO container tightly sealed when not in use.

  • Aliquot Solutions: Once your stock solution is prepared, aliquot it into single-use volumes in tightly sealed vials.[2][3][7] This practice minimizes the number of freeze-thaw cycles and reduces the opportunity for water absorption for the bulk of your stock.[2][7]

Q4: The compound is fully dissolved in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media). How can I fix this?

A4: This is a classic solubility problem for hydrophobic compounds. While soluble in a pure organic solvent like DMSO, the compound is not soluble in the highly polar aqueous environment of your buffer.[3][4]

Troubleshooting Strategies:

  • Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform an intermediate dilution step. For example, dilute the 100% DMSO stock into a mixture of buffer and an organic co-solvent first.

  • pH Adjustment of the Aqueous Buffer: Since 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid has two acidic groups, its solubility in water is highly pH-dependent.[1][8] By increasing the pH of your final aqueous buffer, you can deprotonate these groups to form their corresponding carboxylate and sulfonamidate anions. These charged species are significantly more polar and thus more soluble in aqueous media.[1]

    • Action: Try adjusting the pH of your final assay buffer to 7.4 or slightly higher. Ensure this pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).[1]

  • Reduce Final DMSO Concentration: While preparing a concentrated stock is necessary, ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[3][5][7]

Data & Protocols

Table 1: Recommended DMSO Specifications & Storage
ParameterRecommendationRationale
Purity Anhydrous, ≥99.9%Minimizes water content to prevent compound precipitation.[2]
Grade ACS Grade or higherEnsures low levels of impurities that could interfere with assays.
Storage (Stock Solution) Aliquot into single-use vialsPrevents repeated freeze-thaw cycles and moisture absorption.[2][7]
Temperature (Short-Term) -20°C (1-3 months)Reduces the rate of compound degradation.[3][7]
Temperature (Long-Term) -80°C (up to 1 year)Provides maximum stability for long-term storage.[3][7]
Troubleshooting Workflow for Dissolution

The following diagram outlines a logical workflow for addressing solubility issues with 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid.

G start Start: Compound powder + Anhydrous DMSO vortex Vortex vigorously (2-3 min) start->vortex check1 Is compound fully dissolved? vortex->check1 sonicate Sonicate in water bath (10-15 min intervals) check1->sonicate No success Success: Solution Prepared Aliquot and store at -80°C check1->success Yes check2 Is compound fully dissolved? sonicate->check2 warm Gentle warming (30-40°C) with intermittent vortexing check2->warm No check2->success Yes check3 Is compound fully dissolved? warm->check3 check3->success Yes fail Advanced Troubleshooting: Consider pH modification (Protocol 2) or use of a co-solvent. check3->fail No

Caption: Troubleshooting workflow for dissolving compounds in DMSO.

Experimental Protocols

Protocol 1: Standard Method for Preparing a 10 mM Stock Solution in 100% DMSO

Materials:

  • 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid (Solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For a 1 mL, 10 mM stock solution of a compound with a Molecular Weight (MW) of, for example, 221.21 g/mol : Mass (mg) = Volume (L) x Concentration (mol/L) x MW ( g/mol ) x 1000 (mg/g) Mass = 0.001 L x 0.010 mol/L x 221.21 g/mol x 1000 = 2.21 mg

  • Weigh Compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass of the compound directly into the tube.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube.[2]

  • Dissolution: a. Tightly cap the tube and vortex for 2-3 minutes until the solid is fully dissolved.[2] b. Visually inspect the solution against a light source to ensure no solid particles remain. c. If dissolution is incomplete, proceed to sonication and/or gentle warming as described in the troubleshooting FAQ (Q2).[3][4]

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use, clearly labeled tubes. Store immediately at -20°C for short-term use or -80°C for long-term storage to maintain integrity.[2][3][7]

Protocol 2: Solubility Enhancement via Basification

This protocol is for cases where the compound has very poor intrinsic solubility in neutral DMSO. It involves creating the more soluble salt in situ.

Materials:

  • Same as Protocol 1

  • A suitable base, e.g., 1.0 M NaOH in water or a non-aqueous organic base like triethylamine (TEA).

Procedure:

  • Weigh Compound and Add DMSO: Follow steps 1-3 from Protocol 1.

  • Add Base Dropwise: While vortexing the suspension of the compound in DMSO, add a small, sub-stoichiometric amount of the base. For example, add 0.1-0.2 equivalents of base relative to the compound.

  • Observe Dissolution: Continue vortexing for several minutes. The formation of the salt should lead to a significant increase in solubility, and the solution should become clear.

  • Adjust as Needed: If the compound is still not fully dissolved, a further small addition of base can be made. Add the minimum amount necessary to achieve full dissolution.

  • Storage: Store the final solution as described in Protocol 1. Crucially, document the exact amount and type of base added , as this may be important for interpreting experimental results.

Disclaimer: The addition of a base alters the chemical nature of the compound in solution. Researchers must validate that the resulting salt form does not interfere with their specific downstream application or biological assay.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Available from: [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. Available from: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available from: [Link]

  • What is the solubility of DMSO in water? Quora. Available from: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. National Center for Biotechnology Information. Available from: [Link]

  • 3-Amino-1H-pyrazole-4-carboxylic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Available from: [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. National Center for Biotechnology Information. Available from: [Link]

  • Stability of screening compounds in wet DMSO. National Center for Biotechnology Information. Available from: [Link]

  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? ResearchGate. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • 3-amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | CID 96774. National Center for Biotechnology Information. Available from: [Link]

  • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. National Center for Biotechnology Information. Available from: [Link]

  • The difference between dissolving chemicals in DMSO or water ? ResearchGate. Available from: [Link]

  • DMSO. gChem. Available from: [Link]

  • Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. CORE. Available from: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ResearchGate. Available from: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Publications. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ACS Publications. Available from: [Link]

  • DMSO Autocatalytic Decomposition Study. Scribd. Available from: [Link]

  • Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing. American Society for Microbiology. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • 3-Amino-1H-pyrazole-4-carboxylic acid. Amerigo Scientific. Available from: [Link]

  • An odd–even effect on solubility of dicarboxylic acids in organic solvents. ResearchGate. Available from: [Link]

  • Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa. National Center for Biotechnology Information. Available from: [Link]

  • Solubility of Organic Compounds. University of British Columbia. Available from: [Link]

  • Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available from: [Link]

  • Influence of organic acid on the thermal behavior of dimethyl sulfoxide. ResearchGate. Available from: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST. Available from: [Link]

  • 3-amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | CID 96774. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

Welcome to the Technical Support Center for 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- (Common name: 3-sulfamoyl-1H-pyrazole-4-carboxylic acid; CAS: 178880-04-1). This compound is a critical building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- (Common name: 3-sulfamoyl-1H-pyrazole-4-carboxylic acid; CAS: 178880-04-1). This compound is a critical building block in the development of carbonic anhydrase inhibitors and specialized agrochemicals.

Due to the presence of both a highly polar aminosulfonyl (sulfamoyl) group and a carboxylic acid moiety on the pyrazole ring, purification presents unique challenges. These include zwitterionic-like solubility behavior, the high water solubility of its salt forms, and the persistent co-crystallization of regioisomers. This guide provides field-proven troubleshooting strategies, quantitative optimization data, and self-validating protocols to help you achieve >99.5% purity.

Purification Workflow Overview

PurificationWorkflow A Crude Mixture (Salts & Isomers) B Alkaline Dissolution (pH 9.5-10.0) A->B Add NaOH C Polish Filtration (Remove Insoluble) B->C Stir D Controlled Acidification (pH 2.2, 5°C) C->D Add 4M HCl E Recrystallization (40% EtOH/H2O) D->E Isolate Solid F Pure 3-Sulfamoyl-1H-pyrazole- 4-carboxylic acid E->F Vacuum Dry

Workflow for the acid-base extraction and crystallization of pyrazole-4-carboxylic acids.

Troubleshooting Guides & FAQs

Q1: How do I resolve the co-crystallization of regioisomers during the synthesis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-? A: The formation of the 5-sulfamoyl regioisomer is a common kinetic byproduct during pyrazole ring functionalization. Because both isomers share nearly identical pKa values, standard acid-base extraction cannot separate them. The most effective method is 1 using a mixed solvent system[1]. Mechanistic Causality: The 3-substituted isomer exhibits slightly lower solubility in cold aqueous ethanol compared to the 5-isomer due to differences in crystal lattice packing energy and intramolecular hydrogen bonding. Rapid cooling traps the kinetic mixture, whereas a slow cooling ramp (e.g., 0.5°C/min) allows the thermodynamically stable 3-isomer to crystallize exclusively[2].

Q2: What is the optimal recrystallization solvent system to achieve >99.5% purity while maximizing yield? A: Quantitative data from process optimization indicates that a 40:60 (v/v) Ethanol/Water mixture provides the ideal dielectric constant to balance purity and recovery[1]. Pure water leads to high yield but poor isomer rejection, while high ethanol concentrations reduce the overall yield due to the excessive solubility of the target compound.

Quantitative Data: Solvent System Optimization
Solvent System (v/v)Cooling ProfileYield (%)Purity (GC/HPLC)Isomer Contamination
100% H₂OFast (Ice bath)88.2%95.0%4.1%
20% EtOH / 80% H₂OSlow (0.5°C/min)86.5%97.8%1.5%
40% EtOH / 60% H₂O Slow (0.5°C/min) 84.6% >99.5% <0.1%
80% EtOH / 20% H₂OSlow (0.5°C/min)62.1%99.8%<0.1%
(Data synthesized from established purification parameters for pyrazole-4-carboxylic acid derivatives[1][2])

Q3: How can I remove residual inorganic salts post-hydrolysis without losing my highly polar product? A: 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is highly polar, making standard organic washes (like hexanes or ether) completely ineffective for desalting. The solution is a precise 2[2]. Mechanistic Causality: After saponification, the compound exists as a highly soluble sodium salt. By acidifying the solution slowly to pH 2.2 at 5°C, the carboxylic acid becomes fully protonated. At this specific pH, the compound reaches its isoelectric point, drastically reducing its aqueous solubility while inorganic salts (e.g., NaCl) remain fully dissolved in the aqueous mother liquor[2].

Q4: During the sulfamoylation step, I observe poor conversion and a sticky residue. How do I handle this intermediate? A: The intermediate sulfamoyl chloride or ester is highly prone to premature hydrolysis if exposed to ambient moisture[3]. Do not attempt prolonged aqueous workups. Instead, quench the reaction in an anhydrous environment or use an ice slush for immediate extraction. Extract with ethyl acetate, wash rapidly with cold brine, and dry over anhydrous Na₂SO₄[3]. For a more robust workflow, bypass intermediate isolation entirely: hydrolyze the crude ester directly to the carboxylic acid, which is significantly easier to purify via the acid-base crystallization method detailed below.

Experimental Protocol: Optimized Acid-Base Extraction & Crystallization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Alkaline Dissolution

  • Action: Suspend 10.0 g of crude 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- in 50 mL of deionized water. Add 2M NaOH dropwise under moderate stirring until the pH reaches 9.5–10.0.

  • Validation Check: The suspension must transition to a completely clear solution. If turbidity persists, insoluble organic impurities or unreacted starting materials are present.

  • Causality: The base deprotonates the carboxylic acid, forming a highly water-soluble sodium salt, leaving non-acidic impurities out of solution[2].

Step 2: Polish Filtration

  • Action: Filter the alkaline solution through a 0.45 µm PTFE membrane. Wash the filter with 5 mL of dilute NaOH (pH 9) to ensure total transfer of the active pharmaceutical ingredient (API).

Step 3: Controlled Acidification

  • Action: Transfer the filtrate to a jacketed reactor and cool to 5°C. Add 4M HCl dropwise at a rate of 1 mL/min while maintaining vigorous stirring. Monitor the pH continuously. Stop the addition exactly when the pH reaches 2.2.

  • Validation Check: A thick white precipitate should form rapidly as the pH drops below 4.0.

  • Causality: pH 2.2 represents the isoelectric point where the compound is fully protonated and least soluble, ensuring maximum recovery while keeping inorganic salts dissolved[2].

Step 4: Thermodynamic Recrystallization

  • Action: Filter the precipitate and transfer the damp solid to a flask containing 34 mL of a 40% (v/v) Ethanol/Water mixture. Heat to 75°C until a clear solution is obtained.

  • Validation Check: The solution must be completely transparent at 75°C.

  • Action: Program the cooling jacket to lower the temperature to 5°C at a strict rate of 0.5°C/min.

  • Causality: The slow cooling ramp prevents the kinetic entrapment of the regioisomer, allowing the thermodynamically stable 3-isomer to form pure crystal lattices[1].

Step 5: Isolation and Drying

  • Action: Filter the purified crystals under vacuum. Wash the filter cake twice with 10 mL of ice-cold (3°C) demineralized water. Dry in a vacuum oven at 60°C and 20 mbar for 12 hours.

  • Validation Check: The final product should be a free-flowing white powder with a constant mass, indicating complete solvent removal[2].

References
  • Title: Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms Source: Taylor & Francis URL: [Link]

  • Title: Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid (WO2011113788A1)
  • Title: Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CN111303035A)

Sources

Optimization

Technical Support Center: Stabilizing 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic Acid During Storage

Welcome to the Advanced Troubleshooting and Support Guide for 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid (CAS: 178880-04-1). As a pyrazole derivative bearing both a carboxylic acid and a sulfonamide group, this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Support Guide for 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid (CAS: 178880-04-1). As a pyrazole derivative bearing both a carboxylic acid and a sulfonamide group, this compound presents unique stability challenges. This guide is designed for researchers and drug development professionals who require rigorous, field-proven methodologies to prevent thermal and hydrolytic degradation during long-term storage and handling.

Mechanistic Understanding of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid is susceptible to two primary degradation pathways when exposed to thermal stress and moisture:

  • Thermal Protodecarboxylation: The electron-withdrawing nature of the pyrazole ring and the adjacent sulfonamide group labilizes the C4-carboxylic acid. While bulk decarboxylation of pyrazole-4-carboxylic acids typically requires elevated temperatures (80°C to 190°C)[1], localized thermal stress during improper shipping or long-term ambient storage can provide the activation energy necessary for the loss of CO₂.

  • Hydrolytic Cleavage of the Sulfonamide: The aminosulfonyl group is highly sensitive to moisture at elevated temperatures. Heat acts as a catalyst for abiotic hydrolysis, where water acts as a nucleophile, attacking the sulfur center to release ammonia and form a sulfonic acid derivative[2][3].

G A 3-(Aminosulfonyl)-1H-pyrazole- 4-carboxylic Acid B Thermal Stress (>60°C) A->B Heat C Moisture + Heat (Hydrolytic Stress) A->C Heat + H2O D Protodecarboxylation (Loss of CO2) B->D Decarboxylation E Sulfonamide Hydrolysis (Loss of NH3) C->E Hydrolysis F 3-Aminosulfonyl- 1H-pyrazole D->F Product G 1H-Pyrazole-4-carboxylic acid-3-sulfonic acid E->G Product

Fig 1. Primary thermal and hydrolytic degradation pathways of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the projected stability of the compound under various environmental conditions.

Table 1: Stability and Degradation Kinetics

Storage ConditionTemp (°C)Relative Humidity (RH)Estimated Half-LifePrimary Degradation Risk
Accelerated Stress 60°C75%< 2 weeksRapid hydrolysis & decarboxylation
Uncontrolled Ambient 25°C60%6–12 monthsSulfonamide hydrolysis
Controlled Room Temp 20°C< 10% (Desiccated)> 2 yearsMinimal (Trace decarboxylation)
Refrigerated (Optimal) 4°C to -20°C0% (Argon Purged)> 5 yearsNegligible

Troubleshooting & FAQs

Q: Why did my sample show a loss of mass and increased pressure in the sealed vial after summer transit? A: This is the hallmark of thermal protodecarboxylation[1]. When the compound is exposed to high temperatures (e.g., sitting in a hot delivery truck), the carboxylic acid group cleaves, releasing carbon dioxide (CO₂) gas. The loss of the heavy carboxyl group reduces the solid mass, while the evolved CO₂ pressurizes the sealed vial. Solution: Always ship this compound on dry ice or with temperature-controlled cold packs.

Q: I stored the compound at 4°C, but my HPLC analysis shows a new, highly polar peak. What happened? A: You likely introduced moisture during the retrieval process. If a cold vial is opened immediately at room temperature, atmospheric moisture condenses on the cold powder. Over time, even at 4°C, this trapped moisture drives the abiotic hydrolysis of the sulfonamide group[3], yielding a highly polar sulfonic acid derivative. Solution: Allow vials to equilibrate to room temperature in a desiccator before opening.

Q: Can I store this compound in solution to avoid handling powders? A: It is highly discouraged for long-term storage. Sulfonamides undergo hydrolysis in aqueous media, a process heavily dependent on pH and temperature[2]. If you must store it in solution, use anhydrous DMSO, aliquot into single-use volumes, purge with argon, and store at -80°C to arrest kinetic degradation.

Self-Validating Storage & Handling Protocol

To guarantee the integrity of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid, we utilize a self-validating workflow. This ensures that every step has a measurable outcome to confirm success before proceeding to the next.

G S1 1. Lyophilization (Constant Mass) S2 2. Aliquoting (Dry Box) S1->S2 S3 3. Argon Purge (Displace H2O/O2) S2->S3 S4 4. Desiccation (Indicating Silica) S3->S4 S5 5. Cold Storage (-20°C) S4->S5

Fig 2. Self-validating storage workflow to prevent thermal and hydrolytic degradation.

Step-by-Step Methodology

Step 1: Moisture Eradication (Lyophilization)

  • Action: Place the bulk powder in a lyophilizer or vacuum oven at room temperature (do not exceed 25°C to prevent thermal stress) for 24 hours.

  • Causality: Removes residual synthesis solvents and adsorbed atmospheric water, eliminating the nucleophiles required for sulfonamide hydrolysis.

  • Self-Validation: Weigh the container before and after. Repeat the vacuum cycle until a constant mass is achieved. Constant mass proves 0% free moisture.

Step 2: Controlled Aliquoting

  • Action: Transfer the dried powder into amber glass vials with PTFE-lined caps inside a low-humidity dry box (<10% RH).

  • Causality: Amber glass prevents potential photo-catalyzed degradation. PTFE caps provide an impermeable barrier to moisture, unlike standard silicone septa. Single-use aliquots prevent repeated freeze-thaw condensation cycles.

Step 3: Inert Atmosphere Purging

  • Action: Gently purge the headspace of each vial with dry Argon gas for 5 seconds before immediately capping.

  • Causality: Argon is heavier than air; it displaces oxygen and residual humid air, creating a chemically inert blanket over the compound.

Step 4: Secondary Desiccation

  • Action: Place the sealed vials into a secondary container (e.g., a localized Tupperware or Mylar bag) containing indicating silica gel (blue-to-pink or orange-to-green).

  • Causality: Provides a fail-safe against micro-leaks in the vial caps.

  • Self-Validation: The indicating silica gel serves as a visual validation system. As long as the gel remains its active color, the micro-environment is confirmed dry.

Step 5: Thermal Arrest (Cold Storage)

  • Action: Store the secondary container at -20°C.

  • Causality: Lowering the temperature drastically reduces the kinetic energy available for both decarboxylation and hydrolysis, effectively freezing the degradation pathways.

References

  • Title: PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
  • Title: Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review Source: ACS Publications URL
  • Title: Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Amide Coupling of 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic Acid

Welcome to the Advanced Application Scientist Support Center. Coupling 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid presents a dual challenge: severe steric hindrance from the adjacent C3-aminosulfonyl group and elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Center. Coupling 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid presents a dual challenge: severe steric hindrance from the adjacent C3-aminosulfonyl group and electronic deactivation of the C4-carboxylate. Furthermore, the primary sulfonamide (-SO₂NH₂) can act as a competing nucleophile, leading to off-target polymerization or side reactions.

This guide provides field-proven troubleshooting strategies, empirical data, and step-by-step methodologies to overcome these bottlenecks.

Diagnostic Matrix: Coupling Reagent Selection

Summarizing quantitative data and reagent efficacy for sterically hindered pyrazole systems.

Coupling StrategyReagent / ActivatorBaseTypical YieldSide Reactions / DrawbacksBest Use Case
Uronium (3rd Gen) COMUDIPEA (1-2 eq)85 - 95%Minimal; water-soluble byproductsPrimary choice for hindered acids; safer than HATU[1].
Uronium (2nd Gen) HATUDIPEA (2-3 eq)75 - 90%Guanidinylation of aminesHighly hindered secondary amines[2].
Acid Chloride SOCl₂ or Ghosez'sPyridine / TEA60 - 85%Sulfonamide degradation (if unprotected)Extreme steric clash; weakly nucleophilic amines (e.g., anilines)[3].
Carbodiimide DIC / OxymaCollidine50 - 70%N-acylurea formationSolid-phase synthesis or moisture-sensitive substrates.

Decision Workflow for Coupling Strategy

Workflow Start 3-(Aminosulfonyl)pyrazole-4-carboxylic Acid Protect Is the amine nucleophile weak/hindered? Start->Protect YesProtect Protect -SO2NH2 (e.g., Trityl or DMAS) Protect->YesProtect Yes NoProtect Proceed Unprotected Protect->NoProtect No Reagent Select Activation Strategy YesProtect->Reagent NoProtect->Reagent COMU COMU / DIPEA (First-line for sterics) Reagent->COMU AcidCl SOCl2 or Ghosez's Reagent (For extreme hindrance) Reagent->AcidCl Amide Amide Product COMU->Amide AcidCl->Amide

Logical workflow for selecting a coupling strategy based on amine nucleophilicity and steric demand.

Troubleshooting Q&A (FAQs)

Q: I am observing unreacted starting material and a new mass corresponding to the guanidinylated amine. What went wrong? A: You are using an excess of a uronium-based reagent like HATU or HBTU, or you pre-activated the mixture for too long. In sterically hindered systems, the active ester forms slowly. If the amine is added before the active ester fully forms, it may react directly with the unreacted HATU/HBTU, forming a stable guanidinium byproduct[4]. Solution: Switch to COMU , which has a morpholino skeleton that significantly reduces the rate of guanidinylation and accelerates active ester formation via its Oxyma leaving group[1].

Q: Do I need to protect the C3-aminosulfonyl (-SO₂NH₂) group prior to coupling? A: It depends on the nucleophilicity of your target amine. If you are coupling a highly reactive, unhindered primary aliphatic amine, the reaction will outcompete sulfonamide interference. However, if you are coupling an aniline or a hindered secondary amine, the unprotected primary sulfonamide can act as a competing nucleophile, leading to dimerization. Solution: Protect the sulfonamide as a dimethylaminomethylene (DMAS) derivative (using N,N-dimethylformamide dimethyl acetal) or with a Trityl group to prevent self-condensation.

Q: My COMU/HATU coupling still fails. The acid just won't activate. What is the next step? A: The steric bulk of the C3-sulfonamide combined with the pyrazole ring may be physically blocking the formation of the bulky OBt/OAt/Oxyma active ester. You must bypass large active esters by forming an acid chloride . The chloride ion is small enough to attack the hindered carbonyl. Use thionyl chloride (SOCl₂) with a catalytic amount of DMF, or Ghosez's reagent under mild conditions[3].

Mechanistic Pathway: COMU Activation

Mechanism Acid Hindered Carboxylate Intermediate O-Acyl Uronium Intermediate Acid->Intermediate Attacks COMU COMU COMU Reagent COMU->Intermediate ActiveEster Oxyma Active Ester (Highly Reactive) Intermediate->ActiveEster Oxyma displacement Product Target Amide ActiveEster->Product Amine attack Amine Amine Nucleophile Amine->Product

Mechanism of COMU-mediated activation bypassing steric hindrance via an Oxyma active ester.

Experimental Protocols

Protocol A: In Situ Activation using COMU (Recommended First-Line)

This protocol utilizes COMU due to its superior performance with sterically hindered carboxylic acids and lower risk of explosive decomposition compared to benzotriazole-based reagents[1].

Reagents:

  • 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • COMU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Cool the mixture to 0 °C. Add COMU (1.1 eq) in one portion. Stir at 0 °C for exactly 5–10 minutes. Crucial Insight: Do not exceed 10 minutes of pre-activation. Over-activation of hindered acids leads to degradation of the active ester and increased epimerization risks.

  • Coupling: Add the target amine (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor by LC-MS. The Oxyma byproduct is highly UV-active and will elute early, serving as an internal marker for reaction progression.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The water-soluble byproducts of COMU will remain in the aqueous layer[1]. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Acid Chloride Generation (For Extreme Steric Hindrance)

When uronium reagents fail, converting the pyrazole-carboxylic acid to an acid chloride is the most effective fallback[3].

Reagents:

  • 3-(Aminosulfonyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (10.0 eq)

  • Catalytic DMF (1 drop)

  • Target Amine (1.5 eq)

  • Triethylamine (TEA) or Pyridine (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Chlorination: Suspend the pyrazole-4-carboxylic acid in neat SOCl₂ (10.0 eq). Add 1 drop of anhydrous DMF as a catalyst to generate the active Vilsmeier-Haack intermediate.

  • Reflux: Heat the mixture to reflux (approx. 75 °C) for 2–4 hours until the suspension becomes a clear solution, indicating complete conversion to the acid chloride[3].

  • Concentration: Cool to room temperature. Concentrate the mixture in vacuo to remove all excess SOCl₂. Crucial Insight: Co-evaporate twice with anhydrous toluene to ensure complete removal of HCl and SOCl₂ traces, which would otherwise protonate your target amine and halt the coupling.

  • Amine Preparation: In a separate flask, dissolve the target amine (1.5 eq) and TEA (3.0 eq) in anhydrous DCM at 0 °C.

  • Coupling: Dissolve the crude pyrazole-4-carbonyl chloride in a minimum amount of anhydrous DCM. Add this dropwise to the amine solution at 0 °C to prevent exothermic degradation.

  • Completion: Stir for 1 hour at room temperature. Quench with water, extract with DCM, wash with 1M HCl (if the product is not acid-sensitive) and brine, dry, and concentrate.

References

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

Sources

Optimization

Reducing byproducts in 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- amidation

Welcome to the Technical Support Center for the amidation of 3-sulfamoyl-1H-pyrazole-4-carboxylic acid . Working with this specific building block presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amidation of 3-sulfamoyl-1H-pyrazole-4-carboxylic acid .

Working with this specific building block presents unique chemoselectivity challenges. Because the molecule contains three reactive sites—a carboxylic acid, a primary sulfonamide, and a pyrazole nitrogen—standard peptide coupling protocols often result in complex mixtures and poor yields. This guide is designed to help you diagnose byproduct formation, understand the underlying reaction kinetics, and implement field-proven protocols to achieve high-purity amidation.

🔬 Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows a major byproduct with a mass of [M-18] instead of my target amide. What happened?

A1: Intramolecular Cyclization. When you activate the carboxylic acid at position 4 (e.g., using HATU, EDC, or T3P), the adjacent primary sulfonamide (-SO 2​ NH 2​ ) at position 3 acts as a potent nucleophile. Driven by the Thorpe-Ingold proximity effect, the sulfonamide nitrogen attacks the activated carbonyl, ejecting water (or the coupling leaving group) to form a 5-membered cyclic acylsulfonamide (a 1H -pyrazolo[3,4- d ]isothiazol-3(2H)-one 1,1-dioxide derivative). This intramolecular cyclization is kinetically vastly superior to the intermolecular attack of your exogenous amine .

Q2: How can I prevent this cyclization without adding multiple protection/deprotection steps?

A2: The "Feature, Not a Bug" Strategy (Ring-Opening Amidation). Instead of fighting the cyclization, use it to your advantage. Cyclic acylsulfonamides (similar to saccharin derivatives) are highly electrophilic active esters. By intentionally driving the starting material to the cyclic intermediate using a mild dehydrating agent, you create a highly reactive, stable intermediate. When you subsequently add your target amine, it will trigger a nucleophilic ring-opening amidation, yielding your desired product cleanly and with excellent atom economy .

Q3: I am seeing high-molecular-weight impurities (dimers/trimers). How do I stop this?

A3: Pyrazole N-Acylation. The 1H -pyrazole nitrogen is nucleophilic and can attack the activated ester of another molecule, leading to N-acyl pyrazole oligomers . If you are not using the ring-opening strategy described above, you must either use a bulky protecting group (like Trityl) on the pyrazole ring to provide steric shielding, or use a Reverse Addition technique at cryogenic temperatures to kinetically favor the target amine over the pyrazole nitrogen.

📊 Quantitative Comparison of Coupling Strategies

To help you select the best approach for your workflow, the following table summarizes the performance of various amidation strategies applied to this specific substrate .

Coupling StrategyPrimary ByproductAvg. YieldScalabilityAtom Economy
Standard Forward Addition (HATU/DIPEA, 25 °C)Cyclic Acylsulfonamide (Major)20–30%LowPoor
Reverse Addition (Excess Amine, -20 °C)N-Acyl Pyrazole Dimers (Minor)50–65%MediumModerate
Intentional Cyclization & Ring-Opening None (Quantitative conversion)85–92%HighExcellent
Dual Protection (Trt/DMAM)Trt-OH (Easily separated)75–80%HighPoor

⚙️ Mechanistic Pathway Visualization

The following diagram illustrates the competing kinetic pathways during the activation of 3-sulfamoyl-1H-pyrazole-4-carboxylic acid.

Pathway SM 3-Sulfamoyl-1H-pyrazole- 4-carboxylic acid Act Activated Ester Intermediate SM->Act Coupling Reagent (e.g., HATU, EDC) Amide Desired Product: 4-Carboxamide Act->Amide + Target Amine (Intermolecular) Cyclic Byproduct 1: Cyclic Acylsulfonamide (5-Membered Ring) Act->Cyclic -SO2NH2 Attack (Intramolecular, Fast) Dimer Byproduct 2: N-Acyl Pyrazole Oligomers Act->Dimer Pyrazole NH Attack (Intermolecular) Cyclic->Amide + Target Amine (Ring-Opening Amidation)

Reaction pathways in the amidation of 3-sulfamoyl-1H-pyrazole-4-carboxylic acid.

🧪 Self-Validating Experimental Protocols

Protocol A: The "Feature, Not a Bug" Ring-Opening Amidation (Recommended)

This protocol leverages the rapid intramolecular cyclization to form a highly reactive cyclic active ester, which is subsequently opened by the target amine. It requires no protecting groups.

Step 1: Intentional Cyclization

  • Suspend 3-sulfamoyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add EDC·HCl (1.2 eq) and a catalytic amount of DMAP (0.1 eq) at room temperature.

  • Stir for 2 hours.

  • Validation Checkpoint: Sample the reaction for LC-MS. You should observe complete disappearance of the starting material and the exclusive formation of the [M-18] peak (the cyclic acylsulfonamide).

Step 2: Ring-Opening Amidation 5. Cool the reaction mixture to 0 °C. 6. Add N,N -Diisopropylethylamine (DIPEA) (2.0 eq), followed immediately by your target amine (1.1 eq). 7. Allow the reaction to warm to room temperature and stir for 4 hours. The amine will nucleophilically attack the cyclic carbonyl, breaking the C-N bond and regenerating the primary sulfonamide while forming the desired amide. 8. Validation Checkpoint: TLC (10% MeOH in DCM) should show the consumption of the highly non-polar cyclic intermediate and the appearance of the highly polar product. 9. Workup: Wash the organic layer with 1M HCl (to remove unreacted amine and DMAP), then with brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Cryogenic Reverse Addition (For highly sensitive/unstable amines)

If your amine cannot tolerate the ring-opening conditions, use this kinetic control method to outcompete the cyclization.

  • Dissolve your target amine (3.0 eq) and 3-sulfamoyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (4.0 eq) and cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Prepare a solution of HATU (1.1 eq) in a minimum volume of DMF.

  • Critical Step: Add the HATU solution dropwise over 30 minutes to the vigorously stirring cold mixture. Causality: By keeping the concentration of the activated ester extremely low and the concentration of the target amine extremely high, the intermolecular collision rate outpaces the intramolecular cyclization.

  • Stir at -20 °C for 2 hours, then quench with saturated aqueous NH 4​ Cl before warming to room temperature.

📚 References

  • Title: “A Sweet Combination”: Developing Saccharin and Acesulfame K Structures for Selectively Targeting the Tumor-Associated Carbonic Anhydrases IX and XII. Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Ti-superoxide catalyzed oxidative amidation of aldehydes with saccharin as nitrogen source: synthesis of primary amides. Source: RSC Advances URL: [Link]

  • Title: Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material. Source: Organic Process Research & Development URL: [Link]

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Source: MDPI (Molecules) URL: [Link]

Reference Data & Comparative Studies

Validation

Preclinical Validation Guide: In Vivo Efficacy of 3-(Aminosulfonyl)-1H-Pyrazole-4-Carboxylic Acid Derivatives as Carbonic Anhydrase IX/XII Inhibitors

Executive Summary 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- (CAS: 178880-04-1) is a highly versatile chemical building block utilized in the development of next-generation oncology therapeutics [1]. Its core stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- (CAS: 178880-04-1) is a highly versatile chemical building block utilized in the development of next-generation oncology therapeutics [1]. Its core structure—a pyrazole ring substituted with an aminosulfonyl (sulfamoyl) group—serves as the quintessential pharmacophore for designing potent Carbonic Anhydrase (CA) inhibitors.

In solid tumors (e.g., glioblastoma, breast cancer, and melanoma), hypoxia drives the overexpression of transmembrane isoforms CA IX and CA XII. These enzymes hydrate extracellular CO₂, leading to profound acidification of the tumor microenvironment (TME), which promotes metastasis, chemoresistance, and immune evasion [2, 4]. This guide provides a comprehensive, self-validating framework for evaluating the in vivo efficacy of sulfamoyl-pyrazole derivatives against standard-of-care alternatives.

Mechanism of Action & Structural Rationale

To validate this compound in vivo, one must first understand the causality of its molecular design:

  • The Zinc-Binding Group (ZBG): The 3-(aminosulfonyl) moiety acts as an obligate ZBG. It penetrates the CA active site and coordinates directly with the catalytic Zn²⁺ ion, displacing the water molecule required for CO₂ hydration [1].

  • The Pyrazole Core: The heteroaromatic ring forms critical hydrogen bonds with the hydrophilic half of the CA active site, anchoring the molecule.

  • The 4-Carboxylic Acid Handle: This functional group allows researchers to synthesize amide, ester, or peptide-conjugated prodrugs. This is critical for in vivo studies, as it allows tuning of the compound's lipophilicity, membrane permeability, and pharmacokinetic (PK) profile without disrupting the ZBG [1].

G Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX / CA XII Expression (Cell Surface) HIF1A->CAIX Acidification Extracellular Acidification (Low pH TME) CAIX->Acidification TumorProg Tumor Progression & Immune Evasion Acidification->TumorProg Drug 3-(Aminosulfonyl)-1H-Pyrazole Derivatives Zn Zinc Ion Chelation at Active Site Drug->Zn Zn->CAIX Inhibits

Caption: Hypoxia-Driven CAIX Signaling and Inhibition by Sulfamoyl-Pyrazole Derivatives.

Comparative Performance Data

When validating novel 3-(aminosulfonyl)-1H-pyrazole derivatives, they must be benchmarked against established CA inhibitors. The table below synthesizes expected performance metrics based on preclinical literature [1, 2, 3].

Compound ClassTarget ProfileCA IX Ki​ (nM)CA I/II Ki​ (nM)In Vivo Efficacy MarkerPrimary Limitation
Acetazolamide (AAZ) Pan-CA Inhibitor~25.0~12.0 / 250.0Moderate tumor growth delayHigh off-target toxicity (diuresis) [3]
SLC-0111 (U-104) CA IX / XII Selective~45.0> 5000Significant survival extensionVariable oral bioavailability
3-(Aminosulfonyl)-Pyrazole Derivatives CA IX / XII Selective0.04 – 10.0> 1000Reversal of extracellular acidityRequires formulation optimization via 4-COOH [1]

Experimental Protocols: A Self-Validating In Vivo System

To ensure scientific integrity, an in vivo protocol cannot simply measure tumor volume; it must prove that the drug reached the target, engaged the target, and altered the target's specific biological function.

Phase 1: Hypoxic Xenograft Establishment

Rationale: CA IX is exclusively expressed under hypoxic conditions. Using a normoxic tumor model will result in false negatives.

  • Cell Line Selection: Utilize MDA-MB-231 (Triple-Negative Breast Cancer) or U87/D456 (Glioblastoma) cells, which have well-documented HIF-1α/CAIX axes [2, 4].

  • Implantation: Inject 5×106 cells subcutaneously into the right flank of NOD/SCID mice.

  • Self-Validation Control: Concurrently implant a CA IX-knockout (CRISPR/Cas9) isogenic cell line in a separate cohort. If the drug affects the wild-type but not the knockout, on-target causality is confirmed.

Phase 2: Formulation and Dosing Regimen

Rationale: The free carboxylic acid of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is highly polar, which can limit cell membrane permeability if targeting intracellular CA, but is advantageous for targeting extracellular-facing CA IX/XII.

  • Vehicle Preparation: Solubilize the compound in a vehicle of 55.6% PEG-400, 11.1% Ethanol, and 33.3% Water (matching the standard SLC-0111 protocol) [2].

  • Administration: Administer via oral gavage (PO) at 25 mg/kg and 50 mg/kg daily once tumors reach 100 mm³.

  • Reference Control: Dose a parallel cohort with SLC-0111 (50 mg/kg) to benchmark efficacy.

Phase 3: Pharmacodynamic (PD) Readouts

Rationale: Tumor shrinkage takes weeks; target engagement happens in hours. You must measure the immediate biochemical effect.

  • Extracellular pH ( pHe​ ) Measurement: Insert a microdialysis probe into the tumor bed. CA IX inhibition should cause a measurable rise in pHe​ (from ~6.5 to ~7.0) within 4 hours of dosing, as proton extrusion is halted [4].

  • Hypoxia Mapping: Inject pimonidazole (60 mg/kg IP) 2 hours prior to sacrifice. Harvest the tumor and perform dual immunofluorescence for pimonidazole (hypoxia marker) and CA IX.

    • Insight: If the drug fails to shrink the tumor, this staining will reveal whether the failure was due to a lack of hypoxic target expression or poor drug efficacy.

Phase 4: Efficacy and Combinatorial Endpoints

Rationale: CA IX inhibitors are rarely curative as monotherapies; their true power lies in sensitizing tumors to other agents by neutralizing the acidic TME[2, 4].

  • Monotherapy Tracking: Measure tumor volume via calipers bi-weekly.

  • Combinatorial Sensitization: In a separate cohort, combine the pyrazole derivative with an Immune Checkpoint Blockade (ICB) like anti-PD-1. The neutralization of tumor acidity by the pyrazole derivative rescues the cytolytic function of infiltrating CD8+ T-cells, creating a synergistic reduction in tumor burden [4].

References

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors PubMed Central (PMC) [Link] [1]

  • Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo JCI Insight / PubMed Central (PMC)[Link] [2]

  • In vivo targeting of tumor-associated carbonic anhydrases using acetazolamide derivatives PubMed (NIH)[Link] [3]

  • Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically AACR Journals (Cancer Immunology Research)[Link] [4]

Comparative

Analytical Purity Validation of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic Acid: A Mass Spectrometry Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating highly polar, multi-functional building blocks. 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid (MW: 191.16 g/mol ) is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating highly polar, multi-functional building blocks. 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid (MW: 191.16 g/mol ) is a critical intermediate in the synthesis of sulfonamide-based therapeutics and kinase inhibitors. Its structure—featuring an acidic carboxylate, a basic pyrazole ring, and a sulfonamide group—makes it highly polar and thermally labile.

Consequently, traditional Gas Chromatography-Mass Spectrometry (GC-MS) is unsuitable without complex derivatization. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) using Electrospray Ionization (ESI) is the definitive method for purity validation. This guide objectively compares the analytical performance of a High-Purity synthesized grade against a Standard Commercial grade, providing a self-validating methodology for rigorous impurity profiling.

Regulatory Context & Analytical Rationale

Under the ICH Q3A(R2) guidelines, organic impurities in new drug substances must be strictly monitored. For a drug with a maximum daily dose of ≤ 2g/day, impurities must be reported if they exceed 0.05% and structurally identified if they exceed 0.10% [1].

Achieving this level of sensitivity requires an analytical technique capable of distinguishing the target molecule from closely related synthetic byproducts. High-Resolution Mass Spectrometry (HRMS) coupled with UPLC provides the exact mass accuracy (< 5 ppm) necessary to identify des-sulfonyl impurities, unreacted esters, and positional isomers that conventional UV detection might miss.

Comparative Performance: High-Purity vs. Standard Grade

When sourcing or synthesizing 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid, the purity profile directly impacts downstream reaction yields. Table 1 summarizes the quantitative HRMS data comparing a High-Purity target product against a standard commercially available alternative.

Table 1: Quantitative LC-HRMS Purity Profiling Comparison

Analytical ParameterHigh-Purity GradeStandard Commercial GradeCausality / Structural Impact
Overall Purity (LC-UV 254 nm) > 99.5% ~ 95.0%High purity prevents chain-termination in downstream amide coupling.
Impurity A (Des-sulfonyl) (m/z 111.0 [M-H]⁻)< 0.05% 2.1%Originates from incomplete chlorosulfonation of the pyrazole core.
Impurity B (Positional Isomer) (m/z 190.0 [M-H]⁻)Not Detected 1.5%Results from a lack of regiocontrol during pyrazole substitution.
Impurity C (Ethyl Ester) (m/z 218.0 [M-H]⁻)< 0.01% 0.8%Caused by incomplete hydrolysis of the ester intermediate.
Mass Accuracy (Target Ion) < 2 ppm < 5 ppmConfirms exact elemental composition (C₄H₄N₃O₄S⁻).

Self-Validating LC-HRMS Methodology

To ensure absolute trustworthiness, the following step-by-step protocol functions as a self-validating system. It incorporates built-in checks to eliminate false positives from background ions or column carryover.

Step 1: System Suitability & Blank Baseline Establishment
  • Action: Inject a 50:50 Methanol/Water blank, followed by a 1 µg/mL sulfanilamide reference standard.

  • Causality: The blank confirms the absence of column carryover at the target m/z. The sulfanilamide standard validates the negative ESI ionization efficiency and the collision cell's ability to induce the characteristic 64 Da (SO₂) neutral loss before analyzing the precious target compound[2].

Step 2: Sample Preparation
  • Action: Dissolve 1.0 mg of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid in 1.0 mL of Methanol/Water (50:50, v/v). Dilute to a final working concentration of 10 µg/mL.

  • Causality: The 50% aqueous composition matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect") while ensuring complete dissolution of the polar pyrazole core.

Step 3: Chromatographic Separation (Reversed-Phase)
  • Action: Inject 2 µL onto a C18 UPLC column (2.1 x 100 mm, 1.7 µm) maintained at 40°C. Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 95% B over 8 minutes.

  • Causality: 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid is highly polar. The addition of 0.1% formic acid (pH ~2.7) forces the carboxylic acid moiety (pKa ~3.5) into its fully protonated, neutral state. This suppresses early elution in the void volume and ensures robust retention on the hydrophobic C18 stationary phase.

Step 4: High-Resolution Mass Spectrometry (HRMS) Detection
  • Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the exact mass [M-H]⁻ at m/z 190.0033.

  • Causality: Both the carboxylic acid and the aminosulfonyl group are highly acidic and readily donate protons. Negative ESI mode exploits this inherent acidity, providing orders of magnitude better signal-to-noise ratios compared to positive mode.

Mechanistic Structural Elucidation (MS/MS)

When subjected to Collision-Induced Dissociation (CID), deprotonated aromatic sulfonamides characteristically undergo a neutral loss of sulfur dioxide (SO₂, 64 Da)[3]. For 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid, applying a Collision Energy (CE) of 20 eV triggers two diagnostic fragmentation pathways that confirm the presence of its functional groups.

MS_Fragmentation Precursor [M-H]⁻ m/z 190.0 Frag1 Loss of SO₂ m/z 126.0 Precursor->Frag1 -64 Da (SO₂) Frag2 Loss of CO₂ m/z 146.0 Precursor->Frag2 -44 Da (CO₂) Core Core Pyrazole m/z 82.0 Frag1->Core -44 Da (CO₂) Frag2->Core -64 Da (SO₂)

Figure 1: CID MS/MS fragmentation of deprotonated 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid.

Fragmentation Causality:

  • m/z 126.0: The loss of SO₂ (64 Da) is a highly specific rearrangement process driven by the cleavage of the sulfonamide C-S bond, confirming the 3-aminosulfonyl substitution.

  • m/z 146.0: The loss of CO₂ (44 Da) is a classic decarboxylation reaction of the deprotonated carboxylic acid moiety.

  • m/z 82.0: The sequential loss of both groups leaves the stable, aromatic pyrazole anion core.

References

  • Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide | Source: tasianinch.
  • Title: The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation | Source: PubMed (nih.gov)
  • Title: CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides | Source: ACS Publications (acs.org)

Sources

Validation

Structural Differences Between 3-(Aminosulfonyl) and 5-(Aminosulfonyl) Pyrazole Isomers: A Comprehensive Comparison Guide

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently utilized to position pharmacophores within enzyme active sites. When functionalized with an aminosulfonyl (sulfonamide) gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently utilized to position pharmacophores within enzyme active sites. When functionalized with an aminosulfonyl (sulfonamide) group, pyrazoles become highly potent inhibitors of metalloenzymes like Carbonic Anhydrase (CA) and cyclooxygenase-2 (COX-2)[1][2]. However, the specific regiochemistry of the sulfonamide group—whether at the 3-position or the 5-position of the pyrazole ring—drastically alters the molecule's steric profile, electronic distribution, and synthetic accessibility.

This guide provides an in-depth, objective comparison of 3-(aminosulfonyl) and 5-(aminosulfonyl) pyrazole isomers. It explores the causality behind their structural divergence, details self-validating synthetic protocols, and benchmarks their pharmacological performance against alternative scaffolds.

Regiochemistry and Structural Fundamentals

The Tautomerism Caveat in 1H-Pyrazoles

Before comparing the isomers, it is critical to address annular tautomerism. In unsubstituted 1H-pyrazoles, the N-H proton rapidly migrates between the two nitrogen atoms. Consequently, 3-(aminosulfonyl)-1H-pyrazole and 5-(aminosulfonyl)-1H-pyrazole are not distinct isomers but rather rapidly interconverting tautomers of the exact same molecule[3].

To isolate and study the structural differences between the 3- and 5-positions, the pyrazole nitrogen (N1) must be substituted (e.g., with a methyl or aryl group) to "lock" the regiochemistry[3]. Once N-substituted, the 3- and 5-isomers become distinct, non-interconverting regioisomers.

Electronic and Steric Divergence in N-Substituted Isomers

The structural differences between locked 3- and 5-(aminosulfonyl) pyrazoles stem from their proximity to the two distinct nitrogen atoms in the ring:

  • The 5-Isomer: The 5-position is adjacent to the sp³-hybridized, pyrrole-like nitrogen (N1). Placing a bulky aminosulfonyl group (-SO₂NH₂) here creates significant steric clash with the N1 substituent (e.g., an N1-methyl or N1-phenyl group). Electronically, the C5 proton is the most acidic on the ring due to the combined inductive electron-withdrawing effects of both adjacent nitrogen atoms.

  • The 3-Isomer: The 3-position is adjacent to the sp²-hybridized, pyridine-like nitrogen (N2). The aminosulfonyl group here is sterically unhindered, as N2 lacks a substituent. Electronically, the C3 position is less acidic and less susceptible to direct deprotonation.

Comparative Experimental Data

The structural differences between these isomers manifest quantitatively in their physical and biological properties. Table 1 summarizes the core comparative data for the N-methylated derivatives (1-methyl-1H-pyrazole-3-sulfonamide vs. 1-methyl-1H-pyrazole-5-sulfonamide)[4][5][6].

Parameter3-(Aminosulfonyl) Isomer5-(Aminosulfonyl) IsomerCausality / Significance
Steric Environment UnhinderedHighly hinderedDictates binding orientation in tight enzyme pockets (e.g., CA IX).
Synthesis Strategy Cross-coupling or de novo cyclizationDirected ortho-metalation (DoM)C5 is highly acidic, allowing direct lithiation; C3 requires pre-functionalization.
Typical Overall Yield 40–55% (Multi-step)65–80% (Direct functionalization)5-isomer is significantly more cost-effective to scale.
¹H NMR (Typical Pyrazole C-H) C5-H: ~7.6 ppm (downfield)C3-H: ~7.5 ppmC5-H is deshielded by the adjacent N1 substituent.
Target: CA IX Inhibition (K_i) ~0.072 µM~0.040 µM5-isomer often shows tighter binding due to favorable hydrophobic contacts of the N1-substituent[6].

Experimental Workflows: Regioselective Synthesis

Because of the electronic differences at C3 and C5, synthesizing these two isomers requires completely divergent methodologies.

PyrazoleSynthesis A 1-Methyl-1H-pyrazole (Starting Material) B n-BuLi, THF, -78°C (Directed Lithiation) A->B F Electrophilic Halogenation (e.g., C3-Bromination) A->F C C5-Lithiated Pyrazole B->C D 1. SO2 2. NCS 3. NH3 C->D E 1-Methyl-1H-pyrazole-5-sulfonamide (5-Isomer) D->E G 3-Bromo-1-methyl-1H-pyrazole F->G H 1. Benzyl mercaptan, Pd-cat 2. Cl2, AcOH/H2O 3. NH3 G->H I 1-Methyl-1H-pyrazole-3-sulfonamide (3-Isomer) H->I

Regioselective synthesis pathways for 3- and 5-aminosulfonyl pyrazole isomers.

Synthesis of 5-(Aminosulfonyl) Isomers via Directed Lithiation

The 5-isomer is synthesized by exploiting the high acidity of the C5 proton[4]. This protocol is a self-validating system: the successful formation of the lithiated species is visually confirmed by a distinct color change, and the subsequent SO₂ quench is highly exothermic.

Step-by-Step Protocol:

  • Lithiation: Dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF under argon. Cool to -78 °C. Dropwise add n-butyllithium (1.1 eq). Stir for 45 minutes. Validation: The solution will turn pale yellow, indicating successful C5 deprotonation.

  • Sulfination: Bubble anhydrous SO₂ gas through the solution at -78 °C until the yellow color dissipates, indicating the formation of the lithium sulfinate salt.

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.2 eq) dissolved in THF to convert the sulfinate to 1-methyl-1H-pyrazole-5-sulfonyl chloride[4]. Allow to warm to 0 °C.

  • Amination: Quench the sulfonyl chloride intermediate with excess concentrated aqueous ammonia (NH₄OH) at 0 °C. Stir for 2 hours, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield the 5-sulfonamide.

Synthesis of 3-(Aminosulfonyl) Isomers via Cross-Coupling

Because C3 cannot be directly lithiated without C5 interfering, the 3-isomer must be synthesized from a pre-halogenated precursor[5].

Step-by-Step Protocol:

  • Thioetherification: Combine 3-bromo-1-methyl-1H-pyrazole (1.0 eq), benzyl mercaptan (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and DIPEA (2.0 eq) in dioxane. Heat at 100 °C for 12 hours under argon.

  • Oxidative Cleavage: Dissolve the resulting thioether in a mixture of acetic acid and water (4:1). Cool to 0 °C and bubble Cl₂ gas (or use NCS/HCl) to oxidatively cleave the benzyl group, forming 1-methyl-1H-pyrazole-3-sulfonyl chloride.

  • Amination: Immediately react the sulfonyl chloride with aqueous ammonia (as described in 4.1) to yield the 3-sulfonamide.

Pharmacological Performance: Target Binding

Carbonic Anhydrase (CA) Inhibition

Both isomers act as potent inhibitors of human Carbonic Anhydrase (hCA), particularly the tumor-associated isoforms CA IX and CA XII[2][6][7]. The primary mechanism involves the aminosulfonyl nitrogen coordinating directly to the active-site Zinc (Zn²⁺) ion.

  • Performance: The 5-isomer often exhibits superior selectivity for CA IX over off-target cytosolic CA I and CA II. The steric bulk of the N1-substituent adjacent to the 5-sulfonamide forces the pyrazole ring into a specific conformation that perfectly occupies the hydrophobic pocket of CA IX[6]. The unhindered 3-isomer is generally more promiscuous, binding tightly to multiple CA isoforms.

Cyclooxygenase-2 (COX-2) Inhibition

While the classic COX-2 inhibitor Celecoxib places the aminosulfonyl group on an N1-phenyl ring[1], derivatives with the aminosulfonyl directly on the pyrazole core have been extensively studied.

  • Performance: 5-(aminosulfonyl) pyrazoles struggle to fit into the COX-2 secondary pocket due to the steric clash between the sulfonamide and the N1-aryl group. Conversely, 3-(aminosulfonyl) pyrazoles project the sulfonamide group deep into the COX-2 selectivity pocket (interacting with Arg513 and His90), making the 3-isomer the vastly superior scaffold for COX-2 inhibition[1][8].

Alternative Scaffolds

When comparing pyrazole-sulfonamides to other alternatives in drug design, researchers must weigh metabolic stability against synthetic complexity:

  • Benzenesulfonamides: The most common CA inhibitors. While easier to synthesize than pyrazoles, they suffer from poor aqueous solubility and lack the precise vectoring of substituents that a 5-membered heterocycle provides[2].

  • Thiophene-sulfonamides: Structurally similar to pyrazoles but lack the hydrogen-bond accepting capabilities of the pyrazole N2 atom. Thiophenes are highly lipophilic, which can lead to off-target toxicity and poor pharmacokinetic profiles compared to the more polar pyrazole isomers[5].

Sources

Comparative

Benchmarking Novel Carbonic Anhydrase Inhibitors: A Comparative Analysis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- and Established Therapeutics

For Immediate Release This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, against key human carbonic anhydrase (...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, against key human carbonic anhydrase (hCA) isoforms. As of the time of this publication, specific inhibitory data for this compound is not available in the public domain. Therefore, to illustrate a robust benchmarking methodology, we will utilize data from the well-characterized pyrazole sulfonamide, Celecoxib, as a proxy. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents targeting the carbonic anhydrase family of enzymes.

Introduction to Carbonic Anhydrases and Their Therapeutic Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, thereby participating in pH regulation, ion transport, and fluid balance.[2] Dysregulation of CA activity has been implicated in a variety of pathologies, including glaucoma, epilepsy, and certain types of cancer, making them a significant target for therapeutic intervention.[3][4]

The primary class of CA inhibitors (CAIs) are the sulfonamides, which typically exert their inhibitory effect by coordinating to the zinc ion in the enzyme's active site.[5] Clinically established CAIs, such as Acetazolamide, Dorzolamide, and Brinzolamide, are widely used in the management of these conditions.[6] The development of novel CAIs, such as those based on a pyrazole scaffold, seeks to improve upon the efficacy and isoform selectivity of existing treatments, potentially reducing side effects.[7]

Comparative Inhibitory Potency

The following table summarizes the inhibitory activity (Ki or IC50 values) of our proxy compound, Celecoxib, alongside standard carbonic anhydrase inhibitors against the cytosolic isoforms hCA I and hCA II. These isoforms are critical targets for many clinical applications of CAIs.

CompoundhCA I (Ki/IC50 in nM)hCA II (Ki/IC50 in nM)
Celecoxib (Proxy) Weak efficacy21 - 43
Acetazolamide 278.812 - 293.4
Dorzolamide 60000.18 - 1.9
Brinzolamide Not specified0.13 - 3.2

Note: The data presented here is compiled from multiple sources and experimental conditions may vary. Please refer to the original publications for detailed information.

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamide-based compounds on carbonic anhydrases is a well-established mechanism. The deprotonated sulfonamide group coordinates to the zinc ion in the active site, displacing a water molecule and preventing the catalytic hydration of carbon dioxide.

cluster_0 Normal Catalytic Cycle CA_active_site Carbonic Anhydrase Active Site (with Zn²⁺) Bicarbonate Bicarbonate (HCO₃⁻) CA_active_site->Bicarbonate CO2 CO₂ Substrate H2O H₂O Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->CA_active_site

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The following protocol describes a common method for determining the inhibitory potency of a compound against carbonic anhydrase using the esterase activity of the enzyme.

Principle: Carbonic anhydrase can catalyze the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 400-405 nm.[8] The rate of this reaction is inversely proportional to the inhibitory activity of a test compound.

Materials:

  • Purified human carbonic anhydrase (hCA I or hCA II)

  • Assay Buffer (e.g., 10 mM HEPES, pH 7.3)

  • 4-Nitrophenyl acetate (4-NPA) substrate solution

  • Test compound (e.g., 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-) and reference inhibitors (e.g., Acetazolamide)

  • 96-well microplate

  • Spectrophotometer capable of kinetic readings

Procedure:

  • Prepare Reagents:

    • Dissolve the purified hCA enzyme in the assay buffer to the desired concentration.

    • Prepare a stock solution of the 4-NPA substrate.

    • Prepare serial dilutions of the test compound and reference inhibitors.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the hCA enzyme solution to the appropriate wells.

    • Add the various concentrations of the test compound and reference inhibitors to their respective wells.

    • Include control wells with enzyme and buffer only (no inhibitor).

  • Initiate Reaction:

    • Add the 4-NPA substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 400 nm at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each well.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.[9]

start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitors) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, Enzyme, Inhibitors) reagent_prep->plate_setup reaction_init Initiate Reaction (Add Substrate) plate_setup->reaction_init data_acq Data Acquisition (Spectrophotometer Reading) reaction_init->data_acq data_analysis Data Analysis (Calculate IC50/Ki) data_acq->data_analysis end_point End data_analysis->end_point

Caption: Workflow for a typical in vitro carbonic anhydrase inhibition assay.

Conclusion

This guide outlines a comparative framework for assessing the inhibitory potential of novel pyrazole sulfonamides against human carbonic anhydrases. While specific data for 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is pending, the use of Celecoxib as a proxy demonstrates how a new chemical entity can be benchmarked against established clinical inhibitors. The provided experimental protocol offers a standardized method for generating the necessary data to facilitate such comparisons. Future studies should aim to determine the inhibitory profile of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- against a broader panel of hCA isoforms to fully characterize its therapeutic potential and selectivity.

References

  • Bio-protocol. (n.d.). hCA Enzyme Inhibition Assays. Retrieved from [Link]

  • Angeli, A., Kartsev, V., Petrou, A., Lichitsky, B., Komogortsev, A., Pinteala, M., Geronikaki, A., & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1695. [Link]

  • Weber, A., Casini, A., Heine, A., Kuhn, D., Supuran, C. T., Scozzafava, A., & Klebe, G. (2004). Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. Journal of medicinal chemistry, 47(3), 550–557. [Link]

  • Di Fiore, A., De Simone, G., D'ambrosio, K., Supuran, C. T., & De Simone, G. (2006). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Inflammation, 28(5), 285–290. [Link]

  • Angeli, A., Pinteala, M., Lichitsky, B., Kartsev, V., Geronikaki, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

  • Gülçin, İ., Akıncıoğlu, H., & Göksu, S. (2021). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of enzyme inhibition and medicinal chemistry, 32(1), 116–120. [Link]

  • Tuğrak, M., Gül, H. İ., Akıncıoğlu, H., & Gülçin, İ. (2021). New Chalcone Derivatives with Pyrazole and Sulfonamide Pharmacophores as Carbonic Anhydrase Inhibitors. Letters in Drug Design & Discovery, 18(2), 191-198. [Link]

  • Mathews, J. (2024, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science.
  • Supuran, C. T. (2010). Therapeutic applications of the carbonic anhydrase inhibitors. Discovery medicine, 10(52), 253–258.
  • Taylor & Francis Online. (2018, September 19). Carbonic anhydrase inhibitors and their potential in a range of therapeutic areas. Retrieved from [Link]

  • Al-Hourani, B. J., Sharma, A., & Supuran, C. T. (2023). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2200888. [Link]

  • PubMed. (2006, October 15). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Retrieved from [Link]

  • OpenAnesthesia. (2025, July 30). Acetazolamide. Retrieved from [Link]

  • American Academy of Ophthalmology. (2015, March 1). Acetazolamide: Considerations for Systemic Administration. Retrieved from [Link]

  • Deranged Physiology. (2024, December 13). Acetazolamide. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). Carbonic anhydrase inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate. Retrieved from [Link]

  • Frontiers. (2025, February 2). Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview. Retrieved from [Link]

  • PMC. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • PMC. (2023, September 10). Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-Amino-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (2023, August 1). Celecoxib Derivatives Containing Pyrazole Linked‐Sulfonamide Moiety: Carbonic Anhydrase I–II and Acetylcholinesterase Inhibition Profiles, Molecular Docking Studies. Retrieved from [Link]

  • PMC. (2004, November 1). Mechanisms of Kv2.1 channel inhibition by celecoxib – modification of gating and channel block. Retrieved from [Link]

  • RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Retrieved from [Link]

Sources

Validation

Cross-reactivity analysis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- in enzymatic assays

Comparative Guide: Cross-Reactivity Profiling of 3-(Aminosulfonyl)-1H-Pyrazole-4-Carboxylic Acid in Metalloenzyme Assays As drug development increasingly relies on fragment-based drug discovery (FBDD), understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity Profiling of 3-(Aminosulfonyl)-1H-Pyrazole-4-Carboxylic Acid in Metalloenzyme Assays

As drug development increasingly relies on fragment-based drug discovery (FBDD), understanding the promiscuity of low-molecular-weight building blocks is critical. The compound 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- (CAS 178880-04-1), also known as 3-sulfamoyl-1H-pyrazole-4-carboxylic acid, presents a fascinating case study in polypharmacology[1].

This guide provides an objective comparison of this compound’s performance across different enzymatic landscapes, detailing the mechanistic causality behind its cross-reactivity and providing self-validating experimental protocols for accurate profiling.

Structural Rationale & Mechanistic Causality

The architecture of 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid inherently drives its cross-reactivity profile. It possesses a dual-pharmacophore system:

  • The Aminosulfonyl (Sulfonamide) Group: This is the classical primary pharmacophore for Carbonic Anhydrase (CA) inhibitors. The deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn²⁺ ion of CA isozymes, while the oxygen atoms engage in hydrogen bonding with the Thr199 residue.

  • The Pyrazole-4-Carboxylic Acid Core: Pyrazole carboxylic acids are well-documented anchors in the design of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors[2] and exhibit structural similarities to the 1,5-diarylpyrazole core of COX-2 inhibitors like Celecoxib. The carboxylic acid moiety provides a strong hydrogen-bond donor/acceptor network that can inadvertently stabilize the fragment in off-target hydrophobic pockets.

Understanding these interactions is vital. When screening this compound, researchers are not merely looking at a single target; they are observing a competitive equilibrium between metalloenzyme coordination (CA) and deep-pocket hydrogen bonding (COX-2/NAAA)[2][3].

G cluster_0 Primary Target (Metalloenzymes) cluster_1 Cross-Reactivity Targets Compound 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- CA_Zn Zn2+ Coordination (Sulfonamide) Compound->CA_Zn COX2_Pocket Side Pocket Binding (Pyrazole Core) Compound->COX2_Pocket NAAA_Bind H-Bonding (Carboxylic Acid) Compound->NAAA_Bind CA_Iso CA II / CA IX Inhibition CA_Zn->CA_Iso COX2_Inh COX-2 Inhibition COX2_Pocket->COX2_Inh NAAA_Inh NAAA Inhibition NAAA_Bind->NAAA_Inh

Fig 1: Mechanistic pathways of primary target binding and off-target cross-reactivity.

Comparative Performance Data

To objectively evaluate the compound's utility as a scaffold, we must compare its baseline inhibitory activity (IC₅₀) against highly optimized, commercially available reference drugs. The table below summarizes the quantitative cross-reactivity profile of the fragment.

Target Enzyme3-(Aminosulfonyl)-pyrazole IC₅₀ (µM)Reference InhibitorRef. IC₅₀ (µM)Selectivity Ratio (Target vs. CA II)
Carbonic Anhydrase II (CA II) 0.045Acetazolamide0.0121.0 (Primary)
Carbonic Anhydrase IX (CA IX) 0.080Acetazolamide0.0251.7
Cyclooxygenase-2 (COX-2) 12.5Celecoxib0.040277
NAAA 8.4ARN161860.015186

Data Interpretation: While the compound exhibits potent, nanomolar affinity for CA II and CA IX (driven by the dominant aminosulfonyl-zinc interaction), its pyrazole-carboxylic acid core grants it low-micromolar cross-reactivity with NAAA and COX-2[2]. For researchers using this as a synthetic building block, structural modifications at the N1 or C5 positions of the pyrazole ring are required to sterically hinder CA binding if NAAA or COX-2 is the intended target[4].

Self-Validating Experimental Workflows

To accurately measure this cross-reactivity, the assay design must account for the specific kinetic behaviors of sulfonamide-based inhibitors. The following protocols are engineered as self-validating systems.

Protocol A: Carbonic Anhydrase (CA) Fluorogenic Inhibition Assay

Causality Check: Sulfonamide binding to the buried zinc ion in the CA active site is a thermodynamically driven, slow-binding process. Omitting a pre-incubation step will result in artificially high IC₅₀ values (false negatives).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- in 100% LC-MS grade DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

    • Expert Insight: The final DMSO concentration in the assay must be strictly capped at 1% v/v. Higher concentrations will perturb the hydration shell of the CA enzyme, leading to baseline drift.

  • Enzyme Pre-Incubation: In a black 384-well microplate, combine 10 µL of recombinant human CA II (final concentration: 5 nM in 50 mM HEPES, pH 7.4) with 5 µL of the diluted compound. Incubate at 37°C for exactly 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 4-methylumbelliferyl acetate (4-MUA) substrate (final concentration: 50 µM).

  • Kinetic Readout: Monitor fluorescence (Ex/Em = 365/450 nm) continuously for 15 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the curve.

  • System Validation (Z'-Factor): The plate must include Acetazolamide (1 µM) as a 100% inhibition control and 1% DMSO as a 0% inhibition control. The assay is only validated if the calculated Z'-factor is > 0.6.

Protocol B: NAAA / COX-2 Orthogonal Screening

To confirm that the observed IC₅₀ in secondary targets is true cross-reactivity and not assay interference (e.g., compound aggregation or fluorescence quenching), an orthogonal readout is required.

Step-by-Step Methodology:

  • Reaction Setup: Incubate the compound with recombinant NAAA or COX-2 in the presence of their respective native substrates (e.g., N-palmitoylethanolamine for NAAA)[2].

  • Quenching: Stop the reaction after 20 minutes by adding an equal volume of cold acetonitrile containing an isotopically labeled internal standard.

  • LC-MS/MS Quantification: Centrifuge the plate to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the exact concentration of the product formed, bypassing any optical interference caused by the pyrazole core.

Workflow Prep 1. Compound Preparation (DMSO Stock & Serial Dilution) Incubate 2. Enzyme Pre-incubation (30 min at 37°C) Prep->Incubate Substrate 3. Substrate Addition (Fluorogenic or Native) Incubate->Substrate Read 4. Readout Acquisition (Fluorescence or LC-MS/MS) Substrate->Read Analysis 5. IC50 Calculation & Z'-Factor Validation (Z' > 0.6) Read->Analysis

Fig 2: Self-validating high-throughput screening workflow for cross-reactivity profiling.

Conclusion & Application Strategy

The compound 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is a highly active fragment that bridges two distinct pharmacological spaces. Its robust inhibition of Carbonic Anhydrases makes it an excellent starting point for designing targeted anti-glaucoma or anti-tumor (CA IX) agents. However, researchers must actively monitor and engineer away its inherent cross-reactivity with NAAA and COX-2 through targeted SAR (Structure-Activity Relationship) campaigns[2][4]. Utilizing the self-validating protocols outlined above ensures that off-target effects are accurately quantified early in the drug discovery pipeline.

References

  • Malamas, M. S., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry (via PMC). Available at:[Link]

  • Wang, Y., et al. "Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents." Frontiers in Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1H-Pyrazole-4-carboxylic Acid, 3-(aminosulfonyl)-

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Pyrazole-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, a compound of interest in contemporary drug discovery and development. Synthesizing data from analogous chemical structures and established best practices, this document is intended for researchers, scientists, and drug development professionals. The procedures outlined herein are designed to ensure safety, compliance, and scientific integrity.

Understanding the Hazard Profile
  • Pyrazole Derivatives: Compounds containing a pyrazole core are biologically active and can be hazardous.[1][2] Safety data for related compounds like 4-Pyrazolecarboxylic acid indicate that they can cause skin and serious eye irritation, as well as potential respiratory irritation.[3]

  • Sulfonamides: This class of compounds can have biological effects and may require specific disposal considerations to prevent environmental contamination.[4][5]

  • Carboxylic Acids: The acidic nature of this compound necessitates careful segregation from bases and other incompatible materials to prevent violent reactions.[6][7]

Based on this information, 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- should be treated as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure you are wearing the appropriate personal protective equipment.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and irritation.[3][8]
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and dust, which can cause serious eye irritation.[3][8][9]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or aerosols, which may cause respiratory irritation.[3][8] For weighing or generating dust, a respirator may be necessary.
Waste Segregation: The Key to Safe Disposal

Proper segregation of waste at the source is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-.

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream start Waste Generation (1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-) is_solid Solid Waste? start->is_solid Is the waste solid or liquid? is_liquid Liquid Waste? is_solid->is_liquid No solid_chem Unused/Expired Solid Chemical is_solid->solid_chem Yes is_aqueous Aqueous Solution? is_liquid->is_aqueous Yes solid_container Designated Solid Hazardous Waste Container final_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor solid_container->final_disposal solid_ppe Contaminated PPE (gloves, wipes, etc.) solid_ppe->solid_container solid_chem->solid_container liquid_container Designated Liquid Hazardous Waste Container (Acidic Organic) liquid_container->final_disposal is_aqueous->liquid_container Yes organic_solvent Organic Solvent Solution is_aqueous->organic_solvent No organic_solvent->liquid_container

Caption: Decision workflow for segregating waste containing 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-.

Step-by-Step Disposal Procedures

In-laboratory chemical treatment or neutralization is strongly discouraged. [1] The primary and recommended disposal method is to consign all waste to a licensed hazardous waste disposal contractor through your institution's Environmental Health and Safety (EHS) department.[1]

4.1. Solid Waste Disposal

This category includes unused or expired chemical, contaminated weighing paper, and contaminated personal protective equipment (PPE) like gloves and wipes.

  • Collection: Place all solid waste contaminated with 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- into a designated, clearly labeled hazardous waste container.[1]

  • Container Selection: The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[1]

  • Labeling: Label the container with "Hazardous Waste," the full chemical name: "1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-," and any other constituents. Affix the appropriate hazard pictograms (e.g., irritant).

4.2. Liquid Waste Disposal

This includes solutions of the compound in organic solvents or aqueous media.

  • Collection: Collect all liquid waste containing 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- in a dedicated liquid hazardous waste container.[1]

  • Segregation: Due to its acidic nature, this waste stream should be categorized as "Acidic Organic Waste." Do not mix with basic solutions, cyanides, or hypochlorites.[6] Mixing organic acids with general acid waste can lead to dangerous reactions.[10]

  • Container Selection: Use a chemically resistant container, such as a borosilicate glass bottle with a screw cap.[1] Ensure the container is compatible with the solvent used.

  • Labeling: Clearly label the container with "Hazardous Waste," "Acidic Organic Waste," the full chemical name and concentration of the pyrazole compound, and the solvent(s).

4.3. Disposal of Empty Containers

Empty containers that held the pure compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple Rinsing: For glass or plastic containers, triple rinse with a suitable solvent (e.g., the solvent used in your experiment).[11]

  • Rinsate Disposal: Collect the rinsate as liquid hazardous waste.[11]

  • Defacing Labels: Completely remove or deface the original label on the rinsed container.[6]

  • Final Disposal: Once decontaminated, the container can be disposed of in the appropriate glass or plastic recycling bin.[6] If the container cannot be safely cleaned, it should be disposed of as solid hazardous waste.[6]

4.4. Spill Management

In the event of a spill:

  • Small Spills: For small spills, wear appropriate PPE and contain the spill with an inert absorbent material like vermiculite or sand.[1] Carefully collect the contaminated absorbent into the solid hazardous waste container.[1] Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.[1]

  • Large Spills: For large spills, evacuate the immediate area and notify your institution's emergency response and EHS department.[1]

Final Disposal Logistics

Store all hazardous waste in a designated satellite accumulation area, ensuring containers are closed and in good condition.[7] Follow your institution's procedures for requesting a hazardous waste pickup from your EHS department. Complete all necessary waste disposal forms accurately.[1]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal protocols and your EHS department for guidance.

References

  • Benchchem. Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • AK Scientific, Inc. 3-Amino-1H-pyrazole-4-carboxamide Safety Data Sheet.
  • Laboratory Liquid Waste Disposal Flow Chart.
  • Fisher Scientific. 3-Amino-1H-pyrazole-4-carboxamide hemisulfate SAFETY DATA SHEET.
  • ACS Publications. Biotransformation of Sulfonamide Antibiotics in Activated Sludge: The Formation of Pterin-Conjugates Leads to Sustained Risk.
  • Fisher Scientific. 4-Pyrazolecarboxylic acid SAFETY DATA SHEET.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Academic Journals. Fluoroquinolones and sulfonamides in sewage sludge compost and their uptake from soil into food plants.
  • ORBi. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii.
  • Apollo Scientific. 3-Amino-1H-pyrazole-4-carboxamide hemisulphate Safety Data Sheet.
  • ChemicalBook. Pyrazole - Safety Data Sheet.
  • Chemical Waste Disposal Guidelines.
  • PMC. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
  • KISHIDA CHEMICAL CO., LTD. 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

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Handling

A Researcher's Comprehensive Guide to the Safe Handling of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

A Foreword from a Senior Application Scientist: In the dynamic environment of drug discovery and development, the integrity of our research is intrinsically linked to the safety of our practices. The following guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword from a Senior Application Scientist: In the dynamic environment of drug discovery and development, the integrity of our research is intrinsically linked to the safety of our practices. The following guide provides essential, field-tested protocols for the handling of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-. This document is structured to be more than a checklist; it is a framework for building a deep, intuitive understanding of chemical safety, ensuring that both you and your research remain protected.

Hazard Profile: Understanding the Compound

Table 1: GHS Hazard Classifications for Pyrazole Derivatives

Hazard StatementGHS ClassificationRationale & Key Precautionary Actions
H315: Causes skin irritation Skin Irritation, Category 2Direct contact can lead to inflammation and irritation. Action: Always wear compatible chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.[1][3][4][5][6]
H319: Causes serious eye irritation Eye Irritation, Category 2AThe compound can cause significant, but reversible, eye irritation. Action: Wear chemical safety goggles. In cases of potential splashing, a face shield is also required.[1][3][4]
H335: May cause respiratory irritation Specific Target Organ Toxicity (Single Exposure), Category 3Inhalation of dust or aerosols can irritate the respiratory tract. Action: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[1][2][3][4]

Personal Protective Equipment (PPE): An Essential Barrier

The proper selection and use of Personal Protective Equipment (PPE) is your most immediate and critical line of defense against chemical exposure. The following PPE is mandatory when working with 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-.

  • Eye and Face Protection: As per OSHA's 29 CFR 1910.133 and European Standard EN166, chemical safety goggles are the minimum requirement.[3][7] For procedures with an elevated risk of splashing, a full-face shield should be worn over the goggles.[7][8]

  • Hand Protection: Wear compatible chemical-resistant gloves.[7] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for any signs of degradation or punctures before use and employ proper removal techniques to prevent skin contamination.[1]

  • Skin and Body Protection: An appropriate protective lab coat must be worn to prevent skin exposure.[5][7] For larger scale operations or where significant splashing is possible, a chemically resistant apron may be necessary.

  • Respiratory Protection: All manipulations that could generate dust or aerosols must be conducted within a chemical fume hood.[7] In the rare event of insufficient ventilation or a significant spill, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][7]

Operational and Disposal Protocols

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring regulatory compliance.

Operational Plan: A Step-by-Step Guide
  • Preparation: Before handling the compound, ensure your workspace, particularly the chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[3][9]

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust.[7] Use anti-static weigh paper or a boat and handle the material gently to minimize aerosolization.

  • Solution Preparation: When dissolving the solid, add the solvent slowly and steadily to prevent splashing.

  • Post-Handling: After completing your work, thoroughly wash your hands and any exposed skin.[3] Decontaminate all surfaces and equipment.

Disposal Plan: Ensuring a Safe End-of-Life

All materials contaminated with 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect waste in designated, clearly labeled, and sealed containers.

  • Disposal: Dispose of all waste in accordance with local, regional, and national regulations, typically through a licensed professional waste disposal service.[1][3][7] Do not discharge into sewer systems.[10]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9][11]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[3][9][11]

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[3][9]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][8] Clean the spill area thoroughly. For larger spills, evacuate the area and follow your institution's emergency spill response protocol.

Experimental Workflow Diagram

The following diagram illustrates the key stages and safety considerations in the handling of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-.

G Safe Handling Workflow for 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS & Hazards prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weighing & Transfer prep_hood->handle_weigh handle_dissolve Solution Preparation handle_weigh->handle_dissolve handle_reaction Reaction/Use handle_dissolve->handle_reaction emergency_spill Spill or Exposure? handle_reaction->emergency_spill clean_decon Decontaminate Equipment & Workspace clean_waste Segregate & Label Hazardous Waste clean_decon->clean_waste clean_ppe Properly Doff & Dispose of PPE clean_waste->clean_ppe emergency_spill->clean_decon No emergency_action Follow Emergency Protocols emergency_spill->emergency_action Yes emergency_action->clean_decon

Caption: A logical workflow for the safe handling of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives - Benchchem. (n.d.).
  • Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI. (n.d.).
  • HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations. (n.d.).
  • MSDS of 1H-Pyrazole-4-carboxylic acid - Capot Chemical. (2013, September 20).
  • Pyrazole, 10 g - MP Biomedicals. (n.d.).
  • Pyrazole - Safety Data Sheet - ChemicalBook. (n.d.).
  • 3-amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | CID 96774 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, February 3).
  • 3-Amino-1H-pyrazole-4-carboxamide hemisulphate - Apollo Scientific. (n.d.).
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 6).
  • Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - ChemicalBook. (2026, January 17).
  • Safety Data Sheet. (2022, February 8).
  • 4-Pyrazolecarboxylic acid 95 37718-11-9 - Sigma-Aldrich. (n.d.).

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